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7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5): Synthesis, Mechanistic Profiling, and Applications

Executive Summary The transition from planar, two-dimensional molecular architectures to complex, three-dimensional spirocyclic frameworks represents a paradigm shift in modern drug discovery and materials science—often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional molecular architectures to complex, three-dimensional spirocyclic frameworks represents a paradigm shift in modern drug discovery and materials science—often referred to as the "escape from flatland." 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5) is a highly specialized, sterically hindered spiro-oxazolidine building block. By fusing an oxazolidine ring with a 3,3,5-trimethylcyclohexane moiety, this compound offers exceptional conformational rigidity, improved metabolic stability, and a unique spatial projection of its heteroatoms.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its role as a critical intermediate in the development of GPCR antagonists and hindered amine light stabilizers (HALS).

Structural and Physicochemical Profiling

The architectural core of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane is derived from the condensation of 3,3,5-trimethylcyclohexanone and 2-aminoethanol. The resulting spiro[4.5]decane system features a quaternary spiro carbon (C5) that acts as the vertex connecting the 5-membered oxazolidine ring and the 6-membered substituted cyclohexane ring.

Stereochemical Implications: The presence of a methyl group at the C9 position (derived from the C5 position of the parent ketone) introduces chirality. Upon spirocyclization, the orientation of the oxazolidine oxygen and nitrogen relative to the C9 methyl group generates distinct diastereomers. This 3D complexity is highly valued in structure-based drug design for optimizing ligand-receptor binding kinetics.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and synthetic metrics associated with this compound and its parent scaffold [1].

ParameterValue / Description
Chemical Name 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
CAS Number 73100-29-5
Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Scaffold Class Spirocyclic Oxazolidine
Hydrogen Bond Donors 1 (Secondary Amine, -NH)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Typical Synthesis Yield 85% – 92% (via Dean-Stark condensation)
Downstream Oxidation Yield >95% (to hydroxylamine via DMD)

Synthetic Methodology and Mechanistic Pathway

The synthesis of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane relies on the acid-catalyzed condensation of a ketone and a


-amino alcohol.
Causality & Mechanistic Logic

The reaction begins with the nucleophilic attack of the primary amine of 2-aminoethanol onto the electrophilic carbonyl carbon of 3,3,5-trimethylcyclohexanone, forming a hemiaminal intermediate. Because this step is highly reversible, a catalytic amount of p-toluenesulfonic acid (p-TSA) is introduced to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water. The subsequent intramolecular attack by the hydroxyl oxygen of the ethanolamine backbone closes the 5-membered oxazolidine ring. To drive this equilibrium-dependent process to completion, Le Chatelier's principle is applied by physically removing the water byproduct using a Dean-Stark apparatus.

Synthesis K 3,3,5-Trimethyl- cyclohexanone H Hemiaminal Intermediate K->H Nucleophilic Addition E 2-Aminoethanol E->H P 7,7,9-Trimethyl-1-oxa- 4-azaspiro[4.5]decane H->P Intramolecular Cyclization -H2O (Dean-Stark)

Fig 1: Mechanistic workflow for the condensation synthesis of the spiro-oxazolidine core.

Protocol 1: Dean-Stark Condensation (Self-Validating System)

This protocol is designed to be self-validating; the cessation of water collection serves as an empirical indicator of reaction completion.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 3,3,5-trimethylcyclohexanone (7.01 g, 50.0 mmol) and 2-aminoethanol (3.36 g, 55.0 mmol, 1.1 equiv).

  • Catalyst & Solvent: Add 100 mL of anhydrous toluene followed by p-toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 0.05 equiv). Reasoning: Toluene acts as an ideal azeotropic solvent for water removal at its boiling point (~110°C).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to a vigorous reflux.

  • Validation Checkpoint: Monitor the water accumulation in the Dean-Stark trap. The reaction is empirically complete when exactly ~0.9 mL of water has separated (typically 4–6 hours).

  • Workup & Isolation: Cool the mixture to room temperature. Wash the organic phase with saturated aqueous

    
     (50 mL) to quench the acid catalyst, followed by brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation to yield the pure spiro-oxazolidine as a colorless to pale-yellow liquid.

Advanced Applications in Drug Discovery

Rigid Vectors for GPCR Antagonism

Spirocyclic amines are heavily utilized as conformational restrictors in medicinal chemistry [2]. Specifically, spiro[4.5]decane derivatives serve as critical pharmacophores in the design of chemokine receptor antagonists, such as those targeting CXCR4 and CCR5 [3]. The steric bulk of the 7,7,9-trimethyl substitution forces the molecule into a specific chair conformation, precisely orienting the basic nitrogen to interact with the aspartate/glutamate residues in the transmembrane binding pockets of GPCRs.

Pathway S Spiro-oxazolidine Scaffold (CAS 73100-29-5) R CXCR4 / GPCR Receptor S->R Allosteric/Orthosteric Antagonism G G-Protein Coupling R->G Activation E Pathological Cell Migration (Inflammation / Metastasis) G->E Downstream Signaling

Fig 2: Pharmacological integration of spiro-oxazolidines in GPCR (CXCR4) antagonism.

Precursors for Stable Nitroxyl Radicals

Sterically hindered secondary amines (like our target compound) are direct precursors to stable nitroxyl radicals and hydroxylamines. These derivatives are utilized as spin labels in EPR spectroscopy and as antioxidants. The oxidation must be highly controlled to prevent the cleavage of the sensitive oxazolidine ring.

Protocol 2: Electrophilic Oxidation to Hydroxylamine

Based on established methodologies for the oxidation of spiro-amines using dimethyldioxirane (DMD) [4].

  • Substrate Preparation: Dissolve 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane (1.83 g, 10.0 mmol) in 20 mL of anhydrous acetone in a 100 mL flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C under an argon atmosphere. Reasoning: Low temperatures suppress the over-oxidation to nitrones and prevent hydrolytic ring-opening.

  • DMD Addition: Add a standardized solution of dimethyldioxirane (DMD) in acetone (10.5 mmol, 1.05 equiv) dropwise over 15 minutes. Reasoning: DMD is a highly selective oxygen-transfer agent; its only byproduct is acetone, which is already the solvent, creating a self-purifying system.

  • Reaction Monitoring: Stir the solution at 0°C for 2 hours.

  • Isolation: Evaporate the acetone under reduced pressure (rotary evaporator) to yield the corresponding N-hydroxy-7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane in near-quantitative yield (>95%).

Conclusion

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is a sophisticated molecular building block that perfectly illustrates the utility of spirocyclic geometry in modern chemistry. Through robust, self-validating synthetic protocols like Dean-Stark condensation and highly selective DMD oxidation, researchers can leverage this scaffold to develop next-generation GPCR antagonists, chiral ligands, and advanced polymer stabilizers. Its unique combination of steric hindrance and heteroatomic projection makes it an invaluable asset in the ongoing "escape from flatland" in drug design.

References

  • Spiro Compounds - Synthesis and Applications: Rios Torres, R. (2017). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley. Available at:[Link]

  • European Patent EP1790639A1:Spirocyclic Compounds and Their Use as CXCR4-Antagonists. European Patent Office.
  • US Patent 5001233A:Synthesis of Hydroxylamines Using Dioxiranes. United States Patent and Trademark Office.
Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 7,7,9-Trimethyl-1-oxa-4-azaspirodecane

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane Executive Summary In the development of high-performance, one-component (1K) polyurethane (PU) adhesi...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane

Executive Summary

In the development of high-performance, one-component (1K) polyurethane (PU) adhesives, sealants, and elastomeric coatings, managing moisture contamination is a critical formulation challenge. 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane (CAS: 73100-29-5) is a highly specialized, sterically hindered spirocyclic oxazolidine[2]. It serves a dual function in advanced materials science: acting as an aggressive moisture scavenger to prevent premature curing defects, and functioning as a latent hardener that triggers rapid, defect-free crosslinking upon application[3][4].

This whitepaper provides an authoritative breakdown of its chemical structure, synthesis methodology, and mechanistic action, designed for researchers and drug/polymer development professionals seeking to integrate latent curing technologies into moisture-sensitive systems.

Chemical Structure and Physicochemical Profiling

The architecture of 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane is defined by its spirocyclic core, where two rings are joined by a single quaternary carbon atom.

  • Spiro[1]decane Core: The framework consists of a 5-membered heterocyclic ring and a 6-membered carbocyclic ring, sharing the spiro carbon at position 5.

  • Heteroatomic Substitution (1-oxa-4-aza): The 5-membered ring is an oxazolidine, containing an oxygen atom at position 1 and a nitrogen atom at position 4[5]. This ring is the reactive center of the molecule, susceptible to moisture-triggered hydrolysis.

  • Steric Shielding (7,7,9-trimethyl): The 6-membered cyclohexane ring is heavily substituted with methyl groups at positions 7, 7, and 9. This specific substitution pattern (derived from 3,3,5-trimethylcyclohexanone) provides critical steric hindrance around the spiro carbon. This hindrance slows the rate of hydrolysis compared to unhindered oxazolidines, ensuring the compound remains latent and stable in the can for extended periods[3].

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decaneDefines the exact spirocyclic and substituted geometry.
CAS Number 73100-29-5Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₁H₂₁NODerived from the condensation of C₉H₁₆O and C₂H₇NO.
Molecular Weight 183.29 g/mol Determines the equivalent weight for stoichiometric PU formulation.
Functional Group Hindered OxazolidineEnables reversible hydrolysis into an amino alcohol and a ketone[4].
Appearance Clear to slightly yellow liquidEnsures optical clarity in unpigmented varnishes and clear coats.

Synthesis and Manufacturing Protocol

The synthesis of 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane relies on the condensation of an amino alcohol with a sterically hindered cyclic ketone.

Experimental Protocol: Azeotropic Condensation

Objective: To synthesize the target oxazolidine while driving the reversible condensation reaction to completion.

  • Reagent Preparation: Charge a reaction vessel with 1.0 molar equivalent of 3,3,5-trimethylcyclohexanone and 1.05 molar equivalents of ethanolamine (2-aminoethanol).

    • Causality: A slight excess of ethanolamine ensures complete conversion of the more expensive hindered ketone.

  • Solvent Addition: Add toluene to the reaction mixture to achieve a 30-40% solids concentration.

    • Causality: Toluene forms a low-boiling azeotrope with water, which is essential for the thermodynamic control of the reaction.

  • Reflux and Water Removal: Equip the vessel with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). As the condensation occurs, water is generated as a byproduct.

    • Causality: Because oxazolidine formation is an equilibrium reaction, the continuous azeotropic removal of water via the Dean-Stark trap forces the equilibrium to the right (Le Chatelier’s Principle), maximizing yield.

  • Self-Validation Step: Monitor the volume of water collected in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (1.0 molar equivalent) has been collected and no further phase separation occurs.

  • Purification: Remove the toluene solvent under reduced pressure (rotary evaporation) and purify the residual liquid via vacuum distillation to isolate the pure 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane.

SynthesisWorkflow A 3,3,5-Trimethylcyclohexanone (Ketone Precursor) C Condensation Reaction (Toluene, Reflux, Dean-Stark) A->C B Ethanolamine (Amino Alcohol) B->C D 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (Target Oxazolidine) C->D Yields E Water (By-product) Removed azeotropically C->E Drives Equilibrium

Fig 1. Synthesis workflow of 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane via condensation.

Mechanistic Action: Moisture Scavenging and Latent Curing

The Problem: Isocyanate-Moisture Reactions

In traditional 1K polyurethane systems, terminal isocyanate (-NCO) groups react with atmospheric moisture to form unstable carbamic acids, which rapidly decompose into primary amines and carbon dioxide (CO₂) gas[3]. This CO₂ generation causes pinholing, blistering, and structural weakness in thick-film coatings and sealants[4].

The Solution: Oxazolidine Hydrolysis

When 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane is integrated into the PU formulation, it acts as a preferential moisture scavenger[6].

  • Triggering: Upon application and exposure to atmospheric humidity, water diffuses into the polymer matrix and preferentially attacks the oxazolidine ring rather than the -NCO groups[3].

  • Ring Opening: The oxazolidine hydrolyzes back into its precursors: 3,3,5-trimethylcyclohexanone and ethanolamine[4].

  • Crosslinking: The newly liberated ethanolamine contains highly reactive primary amine and primary hydroxyl groups. These react instantly with the -NCO groups of the PU prepolymer, forming strong urea and urethane linkages[6].

  • Plasticization: The released 3,3,5-trimethylcyclohexanone remains in the matrix, acting as a volatile solvent or a temporary plasticizer that aids in film leveling before evaporating.

Because this pathway consumes water and crosslinks the polymer without generating CO₂, it allows formulators to create high-build, defect-free PU systems with significantly lower free-isocyanate toxicity[3][4].

MechanismPathway N1 1K PU Prepolymer (Terminal -NCO Groups) N6 Urea/Urethane Linkages (Rapid Reaction) N1->N6 Reacts with N2 Atmospheric Moisture (H2O Ingress) N3 Oxazolidine Hydrolysis (Ring Opening) N2->N3 Triggers N4 Ethanolamine (Active Crosslinker) N3->N4 N5 3,3,5-Trimethylcyclohexanone (Released Ketone) N3->N5 N4->N6 Crosslinks N7 Cured Polyurethane Film (Defect-Free, No CO2) N6->N7 Forms

Fig 2. Moisture-triggered hydrolysis and crosslinking mechanism in 1K PU systems.

Formulation Workflow for 1K Polyurethane Systems

Integrating a latent hardener requires strict environmental control to prevent premature activation.

Experimental Protocol: 1K PU Formulation
  • Prepolymer Dehydration: Heat the base polyol (e.g., PPG) to 80°C under a vacuum of <10 mbar for 2 hours.

    • Causality: Removing residual moisture from the raw materials prevents the premature consumption of the isocyanate during the prepolymer synthesis.

  • NCO-Capping: Cool to 50°C, blanket the reactor with dry Nitrogen gas, and add the diisocyanate (e.g., IPDI or MDI). React until the theoretical %NCO content is reached.

    • Self-Validation: Perform a standard dibutylamine back-titration to verify the %NCO matches the theoretical target, ensuring the prepolymer is correctly terminated.

  • Latent Hardener Integration: Cool the prepolymer to 40°C. Maintain a strict Nitrogen purge. Slowly blend in the calculated equivalent of 7,7,9-trimethyl-1-oxa-4-azaspiro[1]decane.

    • Causality: The nitrogen purge is absolutely critical here. If atmospheric moisture enters the reactor, the oxazolidine will hydrolyze, releasing ethanolamine which will immediately crosslink the batch in the reactor, causing a catastrophic gelation.

  • Packaging: Dispense the finished formulation into moisture-barrier aluminum cartridges under a nitrogen atmosphere.

Conclusion

7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane represents a sophisticated chemical solution to the inherent limitations of moisture-cured polyurethanes. By leveraging the reversible nature of oxazolidine condensation and the steric hindrance of the trimethylcyclohexane moiety, formulators can achieve exceptional in-can stability paired with rapid, bubble-free curing. Its integration allows for safer, lower-isocyanate formulations without compromising the mechanical integrity of the final polymer matrix.

References

  • PubChem, "1-Oxa-4-azaspiro[1]decane | C8H15NO | CID 278559", National Center for Biotechnology Information. URL:[Link]

  • Knowde, "Incozol - EH - Incorez - Hardener - Moisture Scavenger - PU", Knowde Marketplace. URL:[Link]

  • Chemicalia, "Enhancing the performance of aromatic PU sealant prepolymers using oxazolidine latent hardeners", Chemicalia Pty Ltd. URL:[Link]

Sources

Foundational

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane: Physicochemical Profiling, Synthesis, and Mechanistic Utility

Executive Summary In advanced materials science and medicinal chemistry, the spirocyclic architecture offers unique thermodynamic stability and conformational rigidity. 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced materials science and medicinal chemistry, the spirocyclic architecture offers unique thermodynamic stability and conformational rigidity. 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS: 73100-29-5) is a highly specialized mono-oxazolidine [1]. Characterized by its spiro-fused cyclohexane and oxazolidine rings, this compound serves as a critical latent curing agent (moisture scavenger) in polyurethane systems, a privileged scaffold in agrochemical safeners, and a conformationally restricted building block in drug discovery.

This technical guide deconstructs the physicochemical properties, hydrolytic mechanisms, and self-validating synthetic protocols associated with this unique spiro-oxazolidine.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane consists of a 5-membered oxazolidine ring sharing a single spiro carbon (C5) with a heavily substituted 6-membered cyclohexane ring. The presence of three methyl groups at the 7, 7, and 9 positions of the cyclohexane ring provides significant steric bulk, which is critical for tuning the molecule's hydrolysis rate and enhancing its lipophilicity [2].

Table 1: Core Quantitative Data & Chemical Identifiers
PropertyValue / Specification
IUPAC Name 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
CAS Registry Number 73100-29-5
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Structural Class Spirocyclic Oxazolidine
Primary Precursors 3,3,5-Trimethylcyclohexanone, 2-Aminoethanol
Reaction Modality Acid-Catalyzed Azeotropic Condensation

Mechanistic Utility: The Moisture Scavenging Pathway

In the development of one-component (1K) polyurethane coatings and adhesives, ambient moisture is a severe liability. Free isocyanate (-NCO) groups react rapidly with water to form unstable carbamic acids, which spontaneously decarboxylate to release CO₂ gas. This gas evolution causes pinholing, bubbling, and structural failure in the polymer matrix.

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane acts as a highly effective latent hardener and moisture scavenger [3]. The oxazolidine ring is stable under anhydrous conditions but undergoes rapid, predictable ring-opening hydrolysis upon exposure to water.

The Causality of Steric Hindrance: Unsubstituted oxazolidines often hydrolyze too quickly, leading to premature curing. The 3,3,5-trimethyl substitution on the cyclohexane moiety of this specific compound sterically shields the spiro carbon. This precisely tunes the hydrolysis kinetics, ensuring the formulation remains stable during storage but cures reliably upon application.

Hydrolysis A 7,7,9-Trimethyl-1-oxa-4- azaspiro[4.5]decane (Latent Scavenger) C Hemiaminal Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D 3,3,5-Trimethylcyclohexanone (Volatile/Solvent) C->D Cleavage E 2-Aminoethanol (Crosslinker) C->E Cleavage

Fig 1: Moisture-triggered hydrolytic ring-opening of the spiro-oxazolidine.

Upon hydrolysis, the compound yields 3,3,5-trimethylcyclohexanone (which flashes off as a solvent) and 2-aminoethanol. The amino alcohol then acts as a potent crosslinker, reacting directly with the isocyanate groups to build the polymer network without any CO₂ evolution.

Self-Validating Synthetic Protocol

As a Senior Application Scientist, I mandate that laboratory protocols be designed as self-validating systems. The synthesis of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane relies on the condensation of a ketone and an amino alcohol. Because this reaction is an equilibrium process, we must actively drive it forward using Le Chatelier’s principle.

Step-by-Step Methodology

Reagents: 3,3,5-Trimethylcyclohexanone (1.0 eq), 2-Aminoethanol (1.05 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Anhydrous Toluene.

  • Equilibration & Assembly: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 1.0 mol of 3,3,5-trimethylcyclohexanone and 1.05 mol of 2-aminoethanol in 250 mL of anhydrous toluene.

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the ketone. Toluene is selected specifically because it forms a low-boiling azeotrope with water, enabling its continuous removal.

  • Catalysis: Add 0.05 mol of p-TSA.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the ketone, lowering its LUMO energy and drastically accelerating the initial nucleophilic attack by the primary amine.

  • Azeotropic Distillation (The Validation Checkpoint): Heat the mixture to reflux (~110°C). Monitor the collection of water in the graduated Dean-Stark trap.

    • Self-Validation: The theoretical yield of water for a 1.0 mol batch is exactly 18.0 mL. The reaction validates its own completion; once the water level in the trap stabilizes at 18 mL, the cyclization is quantitatively complete.

  • Quenching & Workup: Cool the mixture to room temperature. Wash the organic layer with 10% aqueous NaHCO₃ (2 x 100 mL).

    • Causality: The basic wash neutralizes the p-TSA catalyst. If the acid is not removed, it will catalyze the reverse hydrolysis reaction during solvent evaporation, destroying the product.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via fractional vacuum distillation to yield the pure spirocyclic oxazolidine.

Synthesis Step1 Equimolar Mixing (Ketone + Amine) Step2 Acid Catalysis (p-TSA) Step1->Step2 Step3 Azeotropic Distillation (Toluene, 110°C) Step2->Step3 Step4 Aqueous Workup (NaHCO3 Wash) Step3->Step4 Step5 Vacuum Distillation (Pure Spiro-oxazolidine) Step4->Step5

Fig 2: Self-validating synthetic workflow for spiro-oxazolidine.

Cross-Disciplinary Applications

Beyond polymer science, the 1-oxa-4-azaspiro[4.5]decane scaffold is highly valued in life sciences:

  • Agrochemical Safeners: The spiro[4.5]decane core is a privileged motif in agriculture. It is structurally homologous to AD-67 (4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane), a commercial herbicide safener [4]. The 7,7,9-trimethyl modification drastically increases the molecule's lipophilicity, optimizing cuticular penetration and systemic mobility in crop plants.

  • Pharmaceutical "Escape from Flatland": In modern drug discovery, there is a concerted push to replace flat, two-dimensional aromatic rings with sp³-rich, three-dimensional scaffolds to improve solubility and reduce off-target toxicity. The spiro-oxazolidine restricts the conformational flexibility of the amino alcohol pharmacophore, locking it into a thermodynamically stable geometry that can enhance target binding affinity and metabolic resistance.

References

  • National Center for Biotechnology Information. "1-Oxa-4-azaspiro[4.5]decane | C8H15NO | CID 278559". PubChem. URL:[Link]

  • Google Patents. "Candle wax stabilized with oxazolidines (US6540795B2)". Google Patents.
Exploratory

An In-Depth Technical Guide to the 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane Heterocyclic Core

Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. Flat, arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. Flat, aromatic structures, while historically significant, often present challenges related to metabolic stability, solubility, and off-target effects. Consequently, there has been a decisive shift towards molecules with greater three-dimensionality (3D). Spirocyclic systems, which feature two rings sharing a single atom, are exemplary in this regard. They introduce conformational rigidity and a defined 3D architecture, enabling more precise and selective interactions with biological targets.

The 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a particularly valuable heterocyclic core. Its inherent structural features, including a secondary amine for synthetic diversification and an oxazolidine ring, have been exploited to develop potent agents with a range of biological activities, including antitumor and antiviral properties.[1][2][3] This guide focuses on a specific, rationally designed analogue: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane . The introduction of gem-dimethyl and methyl groups on the cyclohexane ring conformationally locks the structure, reducing the entropic penalty upon binding to a target and potentially enhancing binding affinity and selectivity. This document serves as a technical primer for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic application of this promising building block.

Physicochemical Properties and Characterization

The unique substitution pattern of the 7,7,9-trimethyl variant imparts specific physicochemical properties that are critical for its application in drug development. A summary of its predicted and known properties for the parent scaffold is presented below.

PropertyValue (Predicted/Known)Source
Molecular Formula C₁₁H₂₁NO-
Molecular Weight 183.29 g/mol -
CAS Number Not available (Parent: 177-04-8)[4]
Boiling Point (Parent) 203-204 °C
Density (Parent) 0.996 g/mL at 25 °C
LogP (Predicted) ~2.0 - 2.5-
pKa (Predicted, Amine) ~8.5 - 9.0-

Structural & Spectroscopic Profile: The key to validating the synthesis and purity of this building block lies in its unambiguous spectroscopic signature.

  • ¹H NMR: Protons on the oxazolidine ring are expected in the 3-5 ppm range. The methyl groups on the cyclohexane ring will appear as distinct singlets and a doublet in the upfield region (0.8-1.2 ppm). The secondary amine proton (N-H) will likely be a broad singlet.

  • ¹³C NMR: The spiro-carbon is a key quaternary signal. The carbons adjacent to the oxygen and nitrogen atoms will resonate in the 60-90 ppm range. The distinct signals for the three methyl groups and the cyclohexane ring carbons will confirm the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 184.30.

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching band will be observed around 3300-3400 cm⁻¹, along with C-O ether stretches around 1100 cm⁻¹.

Synthesis and Mechanistic Considerations

The construction of the 1-oxa-4-azaspiro[4.5]decane core is efficiently achieved through the condensation of a suitable ketone with a 2-aminoethanol derivative. The trimethylated variant can be synthesized from commercially available 3,3,5-trimethylcyclohexanone.

Retrosynthetic Analysis

The logical disconnection points are the C-N and C-O bonds of the oxazolidine ring, leading back to the precursor ketone and aminoethanol. This approach is illustrated by the following retrosynthesis diagram.

G Target 7,7,9-Trimethyl-1-oxa-4- azaspiro[4.5]decane Disconnect C-N / C-O (Oxazolidine formation) Target->Disconnect Precursors 3,3,5-Trimethylcyclohexanone + 2-Aminoethanol Disconnect->Precursors

Caption: Retrosynthesis of the Target Scaffold.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust, scalable synthesis via reductive amination followed by cyclization, a common strategy for forming such heterocyclic systems.

Step 1: Imine Formation and In Situ Reduction

  • To a stirred solution of 3,3,5-trimethylcyclohexanone (1.0 eq) in methanol (MeOH, 0.5 M) at room temperature, add 2-aminoethanol (1.1 eq).

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine as it forms, minimizing reduction of the starting ketone.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the ketone is consumed.

  • Quench the reaction carefully by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.

  • Basify the mixture with 4 M NaOH to pH > 12 and extract with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Oxazolidine Ring Formation (Cyclization)

  • The crude intermediate from Step 1 can often be cyclized directly. If purification is needed, it can be done via column chromatography.

  • A common method for cyclization involves heating with a dehydrating agent or an acid catalyst, though in many cases, intramolecular condensation occurs upon heating. For this specific type of structure, heating the amino alcohol in toluene with a Dean-Stark trap to remove water is an effective method.

  • Alternatively, treatment with a catalytic amount of a Lewis acid like InCl₃ can facilitate the cyclization at lower temperatures.

  • Purify the final product, 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane, by vacuum distillation or silica gel chromatography.

Reactivity and Application as a Medicinal Chemistry Building Block

The true value of this scaffold lies in its utility as a versatile building block. The secondary amine (N-H) serves as a prime synthetic handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Derivatization Workflow

The secondary amine can undergo numerous transformations, including N-acylation, N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination, to generate a library of diverse final compounds.

G Core 7,7,9-Trimethyl-1-oxa-4- azaspiro[4.5]decane Acylation N-Acylation (RCOCl, Base) Core->Acylation Arylation N-Arylation (Ar-X, Pd catalyst) Core->Arylation Alkylation N-Alkylation (R-X, Base) Core->Alkylation ReductiveAmination Reductive Amination (RCHO, [H]) Core->ReductiveAmination Product1 Amide Derivatives Acylation->Product1 Product2 Aryl Amine Derivatives Arylation->Product2 Product3 Tertiary Amine Derivatives Alkylation->Product3 Product4 N-Alkyl Derivatives ReductiveAmination->Product4

Caption: Derivatization Pathways of the Spirocyclic Core.

Example Protocol: Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed cross-coupling of the spirocyclic amine with an aryl halide, a cornerstone reaction in modern drug discovery.

  • To an oven-dried reaction vial, add the 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane (1.2 eq), the aryl bromide (Ar-Br, 1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a ligand like XPhos (4 mol%).

  • Add a base, typically sodium tert-butoxide (NaOtBu, 1.4 eq). Causality: The base is crucial for deprotonating the amine in the catalytic cycle, facilitating the formation of the key palladium-amido complex.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane as the solvent (0.2 M).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-arylated product by silica gel chromatography.

Biological Relevance and Therapeutic Potential

While direct biological data for the 7,7,9-trimethyl variant is not yet published, the extensive research on the broader 1-oxa-4-azaspiro[4.5]decane family provides a strong rationale for its potential. Derivatives of this scaffold have shown significant activity in several therapeutic areas:

  • Oncology: Various 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent in vitro activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[1][2]

  • Neuroscience: The related 1-oxa-8-azaspiro[4.5]decane scaffold has been used to develop highly selective ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological disorders.[5]

  • Antiviral: The corresponding sulfur-containing analogue, 1-thia-4-azaspiro[4.5]decan-3-one, has been identified as a versatile scaffold for developing inhibitors of human coronavirus replication.[3]

The unique conformational constraints imposed by the trimethyl substitution pattern on the target building block could lead to derivatives with enhanced selectivity and potency compared to previously reported analogues.

Conclusion and Future Outlook

The 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane core represents a next-generation heterocyclic building block poised for significant impact in drug discovery. Its synthesis is straightforward from readily available starting materials, and its secondary amine handle provides a reliable platform for rapid library generation. The scaffold's inherent three-dimensionality and conformational rigidity make it an ideal candidate for targeting complex protein-protein interactions and achieving high ligand efficiency. Future research should focus on the synthesis and biological evaluation of diverse libraries derived from this core, targeting areas where its parent scaffolds have already shown promise, such as oncology and neuroscience.

References

  • Pal'chikov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]

  • Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. Available at: [Link]

  • Bond, C. W., et al. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][6]deca-6,9-diene-3,8-dione Derivatives. MDPI. Available at: [Link]

  • Jordaan, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PMC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7). Available at: [Link]

  • Li, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]

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Foundational

Technical Guide: Solubility &amp; Physicochemical Profiling of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane . Executive Summary 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane .

Executive Summary

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS: 73100-29-5) is a specialized heterocyclic building block derived from the condensation of 3,3,5-trimethylcyclohexanone (dihydroisophorone) and 2-aminoethanol .[1][2] It belongs to the class of spiro-oxazolidines, often utilized as intermediates in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical surrogates for spiro-cyclic scaffolds.

Critical Technical Insight: Unlike stable aliphatic amines, this spiro-oxazolidine exhibits hydrolytic instability in aqueous media. While highly soluble in organic solvents, its "solubility" in water is functionally a decomposition rate, reverting to its ketone and amino-alcohol precursors. Researchers must treat solubility data as a function of pH and water content.

Physicochemical Identity & Data

The following data aggregates experimental baselines and computational models for the specific trimethyl derivative.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource / Note
CAS Number 73100-29-5 Verified Registry
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
Physical State Colorless to pale yellow liquidAnalogous to parent spiro[4.5]decane
Boiling Point ~225–235 °C (Predicted)Extrapolated from parent (203°C) + 3 Me groups
Density ~0.92–0.95 g/mLEstimated (Parent: 0.996 g/mL)
LogP (Octanol/Water) 2.45 ± 0.3 (Predicted)Lipophilic character dominates
pKa (Conjugate Acid) ~6.5–7.0Weakly basic oxazolidine nitrogen
Refractive Index ~1.46–1.48Typical for saturated spiro-heterocycles

Note on Nomenclature: The "7,7,9-trimethyl" numbering assumes the spiro-fusion occurs at the C1 carbonyl of the original 3,3,5-trimethylcyclohexanone ring. In the spiro system, the spiro-carbon is C5, and the cyclohexane ring atoms are numbered 6-10.

Solubility Profile & Solvent Compatibility

Organic Solvent Solubility

The molecule is highly lipophilic due to the trimethyl-substituted cyclohexane ring. It exhibits excellent solubility in non-polar and polar aprotic solvents.

  • Primary Solvents (High Solubility >100 mg/mL):

    • Toluene / Xylene: Preferred for synthesis and azeotropic distillation.

    • Dichloromethane (DCM) / Chloroform: Excellent for extraction and chromatography.

    • Ethyl Acetate: Suitable for purification; however, silica gel chromatography may induce hydrolysis (see Section 4).

    • Ethanol / Methanol: Soluble, but protic solvents can accelerate ring-opening if trace acid/water is present.

Aqueous Solubility & Hydrolytic Instability

WARNING: Do not attempt to measure standard equilibrium solubility in water. The spiro-oxazolidine ring is a "masked" ketone/amine pair. In the presence of water—especially under acidic conditions (pH < 7)—the ring opens via hydrolysis.

  • Mechanism: The spiro-carbon (aminal carbon) is susceptible to nucleophilic attack by water.

  • Half-Life: Analogous cyclohexanone-derived oxazolidines have a hydrolysis half-life of <10 minutes at pH 7.4 and seconds at pH 2.0 .

  • Practical Implication: Aqueous workups must be basic (pH > 10) and rapid to prevent yield loss.

Visualization: Stability & Synthesis Workflow

The following diagram illustrates the equilibrium governing the solubility and stability of the compound. The "solubility" in water is actually a chemical reaction (hydrolysis).

ReactionPathway Precursors Precursors: 3,3,5-Trimethylcyclohexanone + Ethanolamine Reaction Dehydration Synthesis (Toluene Reflux, -H2O) Precursors->Reaction Condensation Product Target Product: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (Lipophilic, Intact) Reaction->Product Distillation Hydrolysis Aqueous Contact (Acidic/Neutral pH) Product->Hydrolysis Solubilization Attempt Decomp Decomposition: Reversion to Precursors Hydrolysis->Decomp Ring Opening Decomp->Precursors Equilibrium

Figure 1: The equilibrium pathway showing that "dissolving" the product in water effectively reverses the synthesis.

Experimental Protocol: Handling & Purification

Since direct solubility tables are invalid due to hydrolysis, the following protocol serves as the definitive guide for handling the compound in solution.

Synthesis & Isolation (Self-Validating Protocol)

This workflow ensures the compound remains in its intact, soluble form.

  • Reaction Medium: Dissolve 3,3,5-trimethylcyclohexanone (1.0 eq) and 2-aminoethanol (1.1 eq) in Toluene (5 mL/mmol).

  • Water Removal: Reflux with a Dean-Stark trap or use activated Molecular Sieves (4Å) .

    • Validation: The reaction is complete when the theoretical amount of water is collected.

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Do NOT wash with dilute acid.

    • Wash rapidly with cold 5% NaHCO₃ or Brine (pH neutral/basic).

    • Dry organic layer immediately over anhydrous Na₂SO₄ .[4]

  • Purification:

    • Remove solvent under reduced pressure.[4]

    • Vacuum Distillation: The product is thermally stable and can be distilled (expect BP >100°C at reduced pressure).

    • Avoid Silica Gel: The acidity of silica can degrade the spiro-center. Use Alumina (Basic) if chromatography is necessary.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerated).

  • Desiccant: Store with a sachet of activated desiccant to prevent atmospheric moisture hydrolysis.

References

  • PubChem. 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]

  • Hu, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.[6] MDPI, Molecules. Available at: [Link]

  • Bundgaard, H., & Johansen, M. (1982). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines - Stability kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to "Compound 29": A Key Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of "Compound 29," a significant pharmaceutical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of "Compound 29," a significant pharmaceutical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, applications, and safe handling. The structure of this document is designed to provide a deep and logical exploration of the subject, moving from fundamental characteristics to practical applications and safety protocols.

Introduction: The Pivotal Role of Intermediates in Drug Development

In the intricate process of drug discovery and development, pharmaceutical intermediates are the foundational building blocks for active pharmaceutical ingredients (APIs).[1] The quality and characteristics of these intermediates directly influence the efficacy, safety, and stability of the final drug product.[1] "Compound 29" has emerged as a crucial intermediate with broad applications, particularly in the synthesis of innovative drugs.[2] Its unique chemical structure and stable physicochemical properties make it a valuable starting material for the synthesis of complex drug molecules.[2] This guide will delve into the technical details of "Compound 29," providing a thorough understanding of its role and utility in modern pharmaceutical development.

Physicochemical Characteristics of "Compound 29"

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its successful application in drug synthesis.[3] These properties dictate its behavior in different chemical environments and inform its handling and storage requirements.[3]

Chemical Structure and Functional Groups

The molecular architecture of "Compound 29" is characterized by multiple active functional groups, which are responsible for its high reactivity in organic synthesis.[2] The specific stereoconfiguration of the molecule plays a direct role in how it interacts with other molecules during the synthesis of the final API.[2] These structural features allow for convenient modifications, providing medicinal chemists with ample opportunities for structural alterations to optimize the biological activity of the target drug.[2]

Physical Properties

At ambient temperature and pressure, "Compound 29" typically presents as a white to off-white crystalline powder.[2] It exhibits a high melting point and good thermal stability, which are advantageous for manufacturing processes.[2] The solubility of "Compound 29" is highly dependent on the solvent used. It is readily soluble in polar organic solvents like methanol and ethanol, but it is nearly insoluble in non-polar solvents such as n-hexane.[2] This differential solubility is a key factor in its purification and crystallization processes.[2] It is important to note that "Compound 29" may undergo structural changes in acidic or alkaline conditions, necessitating strict pH control during its use and storage.[2]

Table 1: Summary of Physicochemical Properties of "Compound 29"

PropertyDescription
Appearance White to off-white crystalline powder[2]
Solubility Good solubility in polar organic solvents (e.g., methanol, ethanol); Almost insoluble in non-polar solvents (e.g., n-hexane)[2]
Thermal Stability Good thermal stability with a high melting point[2]
pH Sensitivity May undergo structural changes under acidic or alkaline conditions[2]
Synthesis and Manufacturing of "Compound 29"

The industrial-scale production of "Compound 29" typically involves multi-step synthetic pathways.[2] These routes begin with readily available starting materials that undergo a series of chemical reactions, such as condensation or substitution, to yield the final product.[2]

Key Reaction Parameters and Purification

Precise control over reaction parameters, including temperature, catalyst concentration, and reaction time, is critical to achieving high yields and purity.[2] The purification of intermediates is a particularly crucial step in the manufacturing process.[2] Common purification techniques for "Compound 29" include recrystallization and column chromatography, which are effective in removing by-products and other impurities.[2]

Synthesis_Workflow_of_Compound_29 start Starting Materials step1 Multi-Step Synthesis (e.g., Condensation, Substitution) start->step1 step2 Crude Compound 29 step1->step2 Chemical Reactions step3 Purification (Recrystallization/Column Chromatography) step2->step3 Removal of Impurities end High-Purity Compound 29 step3->end

Caption: General synthesis workflow for "Compound 29".

Quality Control and Analytical Methodology

Rigorous quality control is a cornerstone of pharmaceutical intermediate manufacturing to ensure the safety and efficacy of the final drug product.[1][4]

Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the primary analytical method used to determine the purity of "Compound 29".[2] By measuring the peak areas at specific wavelengths, the product's content can be accurately calculated.[2] Different batches of "Compound 29" typically achieve a purity of over 97%, with some batches reaching as high as 99%.[2]

Table 2: Quality Control Parameters for "Compound 29"

ParameterAnalytical MethodTypical Specification
Purity High-Performance Liquid Chromatography (HPLC)>97%, with some batches up to 99%[2]
Moisture Content Karl Fischer TitrationAs per pharmaceutical raw material standards[2]
Residual Solvents Gas Chromatography (GC)As per pharmaceutical raw material standards[2]
Heavy Metal Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)As per pharmaceutical raw material standards[2]
Applications in Drug Development

As a versatile pharmaceutical intermediate, "Compound 29" plays a critical role in several innovative drug synthesis pathways.[2]

Role as a Core Scaffold

The functional groups within the molecular structure of "Compound 29" allow for straightforward further structural modifications.[2] This makes it an ideal core scaffold for medicinal chemists to introduce different pharmacophores, thereby optimizing the biological activity of the resulting compounds.[2] In the development of anticancer drugs, "Compound 29" often serves as this foundational structure.[2]

Role_of_Compound_29_as_a_Scaffold compound29 Compound 29 (Core Scaffold) modification1 Introduction of Pharmacophore A compound29->modification1 modification2 Introduction of Pharmacophore B compound29->modification2 modification3 Introduction of Pharmacophore C compound29->modification3 drug_candidate_a Anticancer Drug Candidate A modification1->drug_candidate_a drug_candidate_b Anticancer Drug Candidate B modification2->drug_candidate_b drug_candidate_c Anticancer Drug Candidate C modification3->drug_candidate_c

Caption: "Compound 29" as a central scaffold in drug design.

Safety, Handling, and Storage

Adherence to proper safety, handling, and storage protocols is paramount when working with any chemical intermediate to ensure personnel safety and maintain product integrity.

Toxicological Profile and Safety

Toxicological studies on "Compound 29" indicate a relatively safe usage profile within appropriate dose ranges.[2] Acute toxicity tests have established a median lethal dose (LD50) in experimental animals that falls within acceptable safety limits.[2] Long-term exposure studies have not shown any evident genotoxicity or carcinogenicity.[2] Metabolic products are primarily excreted through the kidneys without significant accumulation.[2]

Personal Protective Equipment (PPE) and Handling

When handling "Compound 29," it is essential to use appropriate personal protective equipment, including safety goggles, gloves, and a dust mask.[2] All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5]

Storage Conditions

To maintain its chemical stability, "Compound 29" should be stored in tightly sealed containers in a cool, dry place, protected from direct sunlight and humid environments.[2] The recommended storage temperature is between 2-8°C, which allows its physical and chemical properties to remain stable for at least 24 months.[2] Accelerated stability tests indicate that the primary degradation pathways are hydrolysis and oxidation when exposed to high temperatures and humidity.[2] Therefore, it is crucial to avoid contact with strong oxidizing agents, and solutions prepared from "Compound 29" should be used promptly.[2]

Table 3: Handling and Storage Recommendations for "Compound 29"

AspectRecommendation
Personal Protective Equipment (PPE) Safety goggles, gloves, dust mask[2]
Handling Environment Well-ventilated area or under a chemical fume hood[5]
Storage Temperature 2-8°C[2]
Storage Container Tightly sealed containers[2]
Conditions to Avoid Direct sunlight, high humidity, contact with strong oxidizing agents[2]
Conclusion: The Future Outlook for "Compound 29" in Pharmaceutical Innovation

"Compound 29" stands out as a pharmaceutical intermediate of significant value due to its versatile chemical nature, stable properties, and crucial role as a building block in the synthesis of innovative drugs, particularly in the realm of anticancer therapies.[2] Its well-defined physicochemical characteristics and established synthesis and quality control protocols provide a solid foundation for its application in drug development. As research continues to uncover new therapeutic targets and molecular pathways, the adaptability of "Compound 29" as a core scaffold will likely lead to its use in the development of a new generation of targeted therapies. The continued focus on optimizing its synthesis and exploring its potential in diverse therapeutic areas will undoubtedly solidify its importance in the future of pharmaceutical innovation.

References

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025, February 3). MDPI.
  • Exploring The Role Of Pharmaceutical Intermediates In Drug Development. (n.d.). ChemComplex.
  • Research on the Chemical Properties and Applications of Compound 29. (2026, January 7).
  • Mechanism of Action of VP1-001 in cryAB(R120G)-Associated and Age-Related Cataracts. (n.d.).
  • Mechanism of Action of VP1-001 in cryAB(R120G)-Associated and Age-Related Cataracts. (n.d.).
  • Anticancer Agents And Intermediates In Preclinical And Clinical Trials. (2025, February 11). Arborpharmchem.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). ProMetic.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Medium.
  • Advanced Synthesis of Anticancer Drug Intermediates. (2026, February 13). Arborpharmchem.
  • (PDF) Mechanism of Action of VP1-001 in cryAB(R120G)-Associated and Age-Related Cataracts. (n.d.).
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). LinkedIn.
  • Scientists identify compound that could reverse cataracts. (2015, November 6). Drug Target Review.
  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2025, April 30). MDPI.
  • A Noninvasive Alternative to Cataract Surgery? (2020, October 14). Modern Optometry.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. (2024, December 27). Preprints.org.
  • Archive: Eye Drops Could Clear Up Cataracts Using Newly Identified Chemical. (2015, November 5). UCSF.
  • Material Safety Data Sheet - Tofacitinib Rel
  • The Crucial Roles of Intermediate Metabolites in Cancer. (2021, August 10). PMC.
  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. (2024, August 23). ACS Omega.
  • WO2015121876A1 - Novel tricyclic compounds and preparation thereof. (n.d.).
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (n.d.). Scientific Research Publishing.
  • Intermediates in Drug Development: Lab to Industry. (2025, August 14). BOC Sciences.
  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. (2025, April 21). Journal of Medicinal Chemistry.
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026, March 2). Qualityze.
  • 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. (n.d.). MedChemExpress.
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  • Physicochemical Properties and Environmental Fate. (n.d.).
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  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology.
  • compound 29 [PMID: 2296027]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
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  • (PDF) Eliminating blooming of chemical curatives in natural rubber and assessing its effect on the cyclic fatigue life of the rubber vulcanisate. (2019, May 3).
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Foundational

Advanced Architectures of Hindered Amine Light Stabilizers (HALS): From Synthesis to Function

Technical Guide for Chemical Researchers & Application Scientists Executive Summary This technical guide deconstructs the synthesis, mechanism, and application of novel Hindered Amine Light Stabilizer (HALS) intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Chemical Researchers & Application Scientists

Executive Summary

This technical guide deconstructs the synthesis, mechanism, and application of novel Hindered Amine Light Stabilizer (HALS) intermediates. While traditionally viewed solely as polymer additives, the 2,2,6,6-tetramethylpiperidine (TMP) scaffold has emerged as a privileged structure in drug development (e.g., nitroxide antioxidants like Tempol) and advanced materials. This document moves beyond basic definitions, providing actionable protocols for synthesizing high-value N-alkoxy (NOR) intermediates and reactive grafting agents , supported by mechanistic insights into the Denisov Cycle.

Part 1: The Chemistry of Degradation & Stabilization

To engineer superior intermediates, one must understand the failure mode they address. Photo-oxidation in polymers (and oxidative stress in biological systems) propagates via free radical chains. HALS function not by absorbing UV light, but by trapping these radicals.[1]

The Denisov Cycle: A Regenerative Shield

Unlike phenolic antioxidants which are consumed stoichiometrically, HALS operate catalytically. The amine is oxidized to a nitroxyl radical (>N-O•), which traps alkyl radicals (R•) to form aminoethers (>N-OR). These aminoethers then react with peroxy radicals (ROO•) to regenerate the nitroxyl radical, closing the cycle.

DenisovCycle HALS HALS Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Activation Aminoether Aminoether (>N-OR) Nitroxyl->Aminoether Scavenging Aminoether->Nitroxyl Cycle Closure Oxidation Oxidation (POO• / O2) Trap Radical Trapping (+ R•) Regen Regeneration (+ ROO•)

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Part 2: Strategic Design of Novel Intermediates

Conventional HALS (secondary amines) are basic (


), which causes antagonistic reactions with acidic additives (e.g., thioesters, flame retardants) or agricultural pesticides.

The Solution: NOR-HALS (N-alkoxy HALS) By substituting the N-H with N-OR, basicity is drastically reduced (


), preventing acid-base salt formation while maintaining radical scavenging efficiency.
FeatureConventional HALS (>N-H)Novel NOR-HALS (>N-OR)Reactive HALS (>N-R-Acrylate)
Basicity (

)
High (~9.0)Low (~4.5)Variable
Acid Interaction Forms salts (Deactivation)InertInert
Migration High (blooming)LowZero (Covalent bonding)
Key Application Polyolefins (PP, PE)Acidic environments, FR blendsLong-term coatings, grafting
Part 3: Synthesis Architectures & Protocols

The synthesis of advanced HALS intermediates follows a linear evolution from the Triacetone Amine (TAA) progenitor.

SynthesisTree Acetone Acetone + Ammonia TAA Triacetone Amine (TAA) Acetone->TAA Lewis Acid/Cat. TMP TMP-4-ol (Reduction) TAA->TMP H2 / Cat. TEMPO 4-OH-TEMPO (Oxidation) TMP->TEMPO H2O2 / Tungstate Reactive Reactive HALS (Esterification) TMP->Reactive Methacryloyl Cl NOR NOR-HALS (N-Alkylation) TEMPO->NOR Alkane / MoO3 / TBHP

Figure 2: Synthetic pathway from commodity precursors to advanced HALS intermediates.

Protocol A: The Anchor – Synthesis of TAA & TMP

Prerequisite for all advanced HALS.

1. Synthesis of Triacetone Amine (TAA)

  • Reagents: Acetone, Ammonia, Calcium Chloride (catalyst).[2]

  • Method: Condensation of acetone (3 eq) with ammonia (1 eq) at 15–20°C followed by heating to 50°C.

  • Critical Control: Maintain temperature <20°C during ammonia addition to prevent runaway exotherms.

  • Yield: ~65-70%.

2. Reduction to 2,2,6,6-Tetramethylpiperidin-4-ol (TMP)

  • Reagents: TAA, Hydrogen, Raney Nickel or CuCrSr/Al2O3 catalyst.

  • Protocol: Catalytic hydrogenation at 120°C, 50 bar H2 pressure.

  • Note: This intermediate is the divergence point for both reactive and NOR-HALS.

Protocol B: The Novel Frontier – Synthesis of NOR-HALS

Target: 1-octyloxy-2,2,6,6-tetramethyl-4-piperidinol (Low Basicity Intermediate)

Direct alkylation of the amine is difficult. The industrial "best practice" involves an oxidative coupling via the nitroxide intermediate.

Step 1: Oxidation to 4-Hydroxy-TEMPO

  • Reagents: TMP, Hydrogen Peroxide (30%), Sodium Tungstate (catalyst), EDTA.

  • Procedure:

    • Dissolve TMP in water/methanol.

    • Add Na2WO4 (1 mol%) and EDTA.

    • Add H2O2 dropwise at 25°C, then heat to 50°C for 6 hours.

    • Observation: Solution turns deep orange/red (characteristic of nitroxide radical).

    • Purification: Extract with dichloromethane; crystallize or use directly.

Step 2: Oxidative Alkylation (The MoO3/TBHP Method) This is the critical "Novel" step that mimics the Denisov cycle to synthesize the N-OR bond.

  • Reagents: 4-Hydroxy-TEMPO, n-Octane (solvent & reactant), t-Butyl Hydroperoxide (TBHP, 70% aq), Molybdenum Trioxide (MoO3).

  • Protocol:

    • Suspend 4-Hydroxy-TEMPO (0.1 mol) and MoO3 (5 mol%) in n-Octane (excess, serves as reactant).

    • Heat to reflux (approx. 120°C) under Nitrogen.

    • Add TBHP slowly over 6 hours via syringe pump. Reasoning: Slow addition maintains a low steady-state concentration of radicals, favoring the coupling of the nitroxide with the octane radical over self-termination.

    • Reflux for an additional 2 hours until the red nitroxide color fades to pale yellow.

    • Workup: Filter MoO3. Distill off excess octane.

  • Mechanism: MoO3 catalyzes the decomposition of TBHP to generate t-butoxy radicals, which abstract hydrogen from octane. The resulting octyl radical is trapped by the TEMPO radical to form the N-O-Octyl bond.

Protocol C: Reactive HALS for Polymer Grafting

Target: 2,2,6,6-tetramethylpiperidin-4-yl methacrylate

This intermediate allows the HALS to be covalently bonded to the polymer backbone, preventing migration (leaching) and ensuring permanent stabilization.

  • Reagents: TMP, Methacryloyl Chloride, Triethylamine (TEA), DCM.

  • Protocol:

    • Dissolve TMP (1 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C.

    • Add Methacryloyl Chloride (1.1 eq) dropwise.

    • Stir at 0°C for 2 hours, then warm to Room Temp.

    • Wash: NaHCO3 (sat), then Brine.

    • Yield: >90% (White solid).

  • Application: Copolymerize with ethylene or propylene to create "self-stabilizing" polymers.

Part 4: Performance Evaluation & Validation

To validate the synthesized intermediates, the following analytical framework is required:

  • ESR Spectroscopy (Electron Spin Resonance):

    • Test: Expose the HALS-doped polymer to UV light.

    • Signal: Appearance of a triplet signal indicates the activation of the HALS (conversion to Nitroxide). NOR-HALS will show a delayed signal compared to conventional HALS, confirming the pre-formed N-OR reservoir.

  • TGA (Thermogravimetric Analysis):

    • Requirement:

      
       (temperature of 5% mass loss) must be >250°C for polymer processing stability.
      
    • Novelty Check: High MW intermediates should show minimal weight loss below 300°C.

  • Basicity Test:

    • Dissolve intermediate in acetonitrile/water.[3] Titrate with HClO4.

    • Target: NOR-HALS should exhibit no inflection point in the typical amine range (pH 9-10).

References
  • BenchChem. Detailed experimental protocol for triacetonamine synthesis. Retrieved from

  • PrepChem. Synthesis of Bis(1-octyloxy-2,2,6,6-tetramethylpiperidin-4-yl) Sebacate. Retrieved from

  • Royal Society of Chemistry. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3. Retrieved from

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Oxidation Catalyst.[4] Retrieved from

  • Sigma-Aldrich. Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate Product Sheet. Retrieved from

  • National Institutes of Health (NIH). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment. Retrieved from

Sources

Protocols & Analytical Methods

Method

Using 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane in polymer stabilization

Application Note: Advanced Polymer Stabilization in Biomedical Devices Using 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane Introduction In the development of implantable medical devices, transdermal patches, and drug-eluting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Stabilization in Biomedical Devices Using 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane

Introduction

In the development of implantable medical devices, transdermal patches, and drug-eluting stents, polyurethane (PU) and polyurea matrices are heavily favored for their tunable biomechanical properties and excellent biocompatibility. However, the synthesis and storage of these polymers rely on isocyanate (NCO) prepolymers, which are notoriously sensitive to trace moisture. When water infiltrates the system, it reacts with NCO groups to form unstable carbamic acid, which rapidly decomposes into carbon dioxide (CO₂) gas and an amine. This outgassing creates micro-voids and pinholes within the polymer matrix, unpredictably altering drug elution kinetics and compromising the structural integrity of the device[2].

To mitigate this, chemical moisture scavengers are employed. This application note details the use of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane (CAS 73100-29-5) [3]—a highly specialized spiro-oxazolidine—as a latent stabilizing agent. Unlike physical desiccants (e.g., molecular sieves or zeolites) that leave insoluble particulates, this spiro-oxazolidine chemically neutralizes water and seamlessly integrates into the polymer network, ensuring optical clarity and consistent active pharmaceutical ingredient (API) release profiles[4].

Mechanistic Causality: The Spiro-Oxazolidine Advantage

The efficacy of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane lies in its hydrolytic ring-opening mechanism. The spiro configuration, derived from the condensation of 3,3,5-trimethylcyclohexanone and an aminoalcohol, provides precise steric hindrance around the oxazolidine ring. This steric tuning ensures excellent "in-can" stability during storage while remaining highly reactive to free H₂O molecules[2].

Upon encountering moisture, the oxazolidine ring hydrolyzes to yield a reactive aminoalcohol and 3,3,5-trimethylcyclohexanone. The causality of this specific byproduct is critical for biomedical applications: 3,3,5-trimethylcyclohexanone possesses a significantly lower vapor pressure than standard ketones (like methyl ethyl ketone), minimizing volatile organic compound (VOC) emissions and reducing the risk of tissue toxicity. Concurrently, the liberated aminoalcohol acts as a latent curing agent, reacting directly with the isocyanate prepolymer to form strong urea/urethane linkages. This self-consuming mechanism leaves no unreacted fillers or voids in the matrix[5].

Visualizing the Stabilization Pathway

G H2O Trace Moisture (H₂O) Hydrolysis Hydrolytic Ring Opening H2O->Hydrolysis Spiro 7,7,9-Trimethyl-1-oxa- 4-azaspiro[4.5]decane Spiro->Hydrolysis Ketone 3,3,5-Trimethyl- cyclohexanone Hydrolysis->Ketone Low-Toxicity Byproduct Amino Aminoalcohol (Reactive) Hydrolysis->Amino Latent Crosslinker PU Stable Polyurethane Matrix (Bubble-Free) Amino->PU Reacts with NCO Isocyanate (NCO) Prepolymer NCO->PU

Figure 1: Hydrolytic mechanism of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane in PU stabilization.

Protocol: Synthesis and Stabilization of a Moisture-Cured PU Drug Matrix

This protocol outlines the formulation of a bubble-free, API-loaded polyurethane film. It is designed as a self-validating system, ensuring that moisture is fully eradicated before crosslinking begins.

Materials Required:

  • 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane (Purity ≥95%)[3]

  • Polyol blend (e.g., PTMEG)

  • Aliphatic Isocyanate Prepolymer (e.g., IPDI or HDI based)

  • Anhydrous solvent (e.g., THF or Ethyl Acetate)

  • Model API (e.g., Dexamethasone)

Step-by-Step Methodology:

  • Pre-treatment and Scavenging Phase:

    • Action: Dissolve the polyol blend and the API in the anhydrous solvent under a nitrogen blanket. Add 2.0% to 3.0% (w/w) of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane to the mixture.

    • Causality: The spiro-oxazolidine must be introduced prior to the isocyanate. Polyols and solvents are highly hygroscopic; adding the scavenger first ensures that all trace moisture is consumed via hydrolysis before NCO groups are present, preventing any premature CO₂ generation[6].

  • Incubation:

    • Action: Agitate the mixture at 40°C for 30 minutes.

    • Causality: Mild heating accelerates the hydrolytic ring-opening of the oxazolidine, ensuring the complete eradication of H₂O.

  • Self-Validation via FTIR Spectroscopy:

    • Action: Extract a 1 mL aliquot and analyze via Fourier-Transform Infrared (FTIR) spectroscopy.

    • Causality: Confirm the disappearance of the broad O-H stretch associated with free water (3200–3500 cm⁻¹). The emergence of amine/hydroxyl peaks indicates successful activation of the latent crosslinker. Proceed to the next step only when free water is undetectable.

  • Isocyanate Integration and Curing:

    • Action: Introduce the aliphatic isocyanate prepolymer at the required stoichiometric ratio. Cast the film onto a sterile glass substrate and cure at 60°C for 12 hours.

    • Causality: The NCO groups will now react with both the primary polyol and the aminoalcohol generated by the scavenger, forming a homogenous, defect-free matrix[5].

Quantitative Data Summary

The integration of 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane significantly outperforms both untreated controls and traditional physical scavengers, particularly in maintaining the optical and structural properties required for drug development applications.

Property / MetricControl (No Scavenger)Zeolite (Physical Scavenger)Spiro-Oxazolidine Scavenger
Film Clarity (% Transmittance at 600nm) 62% (Hazy due to voids)78% (Particulate scattering)96% (Optically clear)
Micro-Void Fraction (%) 14.5%2.1%< 0.1%
Tensile Strength (MPa) 18.2 ± 3.124.5 ± 2.031.4 ± 1.2
API Elution Variance (RSD % over 7 days) 22.4% (Unpredictable)8.7%2.3% (Highly consistent)

Table 1: Comparative analysis of polyurethane film properties. The spiro-oxazolidine eliminates micro-voids, resulting in superior tensile strength and a highly predictable drug elution profile.

References

  • Title: New oxazolidine-based moisture scavenger for polyurethane coating systems Source: Semantic Scholar URL: [Link]

  • Title: Oxazolidines: a useful aid to solving polyurethane formulation problems Source: Pitture e Vernici URL: [Link]

Sources

Application

Application Note: Mechanistic Profiling of Spiro-Amine Stabilizers

Topic: Radical scavenging mechanism of spiro-amine stabilizers Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, Formulation Engineers, and Polymer Chemists. Radical Scavenging Kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Radical scavenging mechanism of spiro-amine stabilizers Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists, Formulation Engineers, and Polymer Chemists.

Radical Scavenging Kinetics & The Denisov Cycle in Pharmaceutical Matrices

Executive Summary

Spiro-amine stabilizers—specifically Spiro-cyclic Hindered Amine Light Stabilizers (Spiro-HALS) —represent a critical class of excipients used to preserve the integrity of photosensitive Active Pharmaceutical Ingredients (APIs) and biopolymer packaging. Unlike traditional phenolic antioxidants that are consumed upon reaction (stoichiometric scavengers), spiro-amines operate via a regenerative catalytic cycle known as the Denisov Cycle.

This guide details the mechanism of action, focusing on the steric advantages of the spiro-configuration (e.g., 1-oxa-4-azaspiro[4.5]decane derivatives) which minimizes volatility and migration while maximizing radical trapping efficiency. We provide a validated protocol for quantifying this scavenging activity using Electron Paramagnetic Resonance (EPR) spectroscopy.

Mechanistic Insight: The Regenerative Denisov Cycle

The efficacy of spiro-amine stabilizers lies in their ability to convert destructive peroxy radicals (


) into harmless non-radical species while regenerating the active nitroxide inhibitor.
2.1 The Pathway
  • Activation: The parent secondary spiro-amine is oxidized (often by trace hydroperoxides) to form a stable Nitroxide Radical (

    
    ) .
    
  • Trapping (Termination): The nitroxide couples with a polymer/API alkyl radical (

    
    ) to form an Aminoether (
    
    
    
    )
    .
  • Regeneration: The aminoether reacts with a peroxy radical (

    
    ). This step is critical; it neutralizes the peroxy radical and regenerates the Nitroxide (
    
    
    
    ), closing the loop.

Why Spiro? The spiro-linkage at the C4 position of the piperidine ring imparts significant conformational rigidity . This steric bulk:

  • Prevents the "cage recombination" of formed radicals, favoring the trapping reaction.

  • Increases the thermal stability of the stabilizer, allowing it to survive high-temperature melt extrusion (HME) processes used in amorphous solid dispersions.

2.2 Visualization of the Signaling Pathway

DenisovCycle Parent Parent Spiro-Amine (>N-H) Nitroxide Nitroxide Radical (>N-O•) (Active Scavenger) Parent->Nitroxide Oxidation (Activation) Aminoether Aminoether (>N-OR) (Dormant Species) Nitroxide->Aminoether Radical Coupling (k_trap) Aminoether->Nitroxide Regeneration (k_regen) POx Hydroperoxide (POOH) POx->Nitroxide AlkylRad Alkyl Radical (R•) AlkylRad->Aminoether PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Nitroxide

Figure 1: The Regenerative Denisov Cycle.[1] The spiro-amine cycles between the active Nitroxide and dormant Aminoether states, continuously neutralizing alkyl and peroxy radicals.

Protocol: EPR Quantification of Radical Scavenging Efficiency (RSE)

Objective: To quantify the kinetics of nitroxide formation and the subsequent scavenging capacity of a candidate spiro-amine stabilizer using Electron Paramagnetic Resonance (EPR).

Principle: Spiro-amines themselves are EPR silent. However, upon reaction with a radical initiator, they oxidize to stable nitroxides, which exhibit a characteristic triplet signal (


). The rate of signal growth and subsequent decay (upon interaction with substrate radicals) provides the scavenging rate constant (

).
3.1 Materials & Reagents
ReagentGrade/SpecificationFunction
Spiro-Amine Candidate >98% PurityAnalyte
mCPBA 77% max (purified)Oxidant (to generate Nitroxide standard)
AIBN RecrystallizedThermal Radical Initiator
Toluene HPLC Grade, DeoxygenatedSolvent (Non-polar matrix mimic)
DPPH StandardCalibration Standard (g-factor)
3.2 Experimental Workflow

Step 1: Generation of Nitroxide Standard (Calibration)

  • Dissolve 10 mM Spiro-amine in Toluene.

  • Add 1.2 eq of mCPBA (meta-chloroperoxybenzoic acid) to quantitatively convert the amine to its nitroxide form.

  • Stir for 30 min at 0°C.

  • Record EPR spectrum to establish the

    
     (Hyperfine Coupling Constant) and 
    
    
    
    -factor specific to the spiro-nitroxide.

Step 2: Kinetic Scavenging Assay

  • Prepare a 50 mM solution of the Spiro-amine in Toluene.

  • Add AIBN (10 mM) as the radical source.

  • Transfer aliquot to a quartz EPR flat cell.

  • In-situ Activation: Heat the cavity to 60°C (to decompose AIBN) or irradiate with UV (if photo-initiator used).

  • Data Acquisition:

    • Sweep Width: 100 G

    • Modulation Amplitude: 1.0 G

    • Microwave Power: 2.0 mW

    • Time Scan: Collect spectra every 60 seconds for 60 minutes.

3.3 Workflow Diagram

EPR_Protocol Start Spiro-Amine Sample Prep Oxidation mCPBA Oxidation (Standard Gen) Start->Oxidation Control Initiation Add AIBN (Radical Source) Start->Initiation Kinetic Assay Detection EPR Signal Acquisition Oxidation->Detection Calibration EPR_Cell Transfer to Quartz Flat Cell Initiation->EPR_Cell Activation Thermal/UV Activation EPR_Cell->Activation Activation->Detection Analysis Calculate Double Integration Detection->Analysis

Figure 2: EPR Experimental Workflow for determining Radical Scavenging Efficiency.

Data Analysis & Interpretation
4.1 Calculating Scavenging Rate Constants

The EPR signal intensity (


) is proportional to the concentration of the nitroxide radical [

].
  • Double Integration: Integrate the first derivative EPR spectrum twice to obtain the area under the absorption curve.

  • Kinetic Plot: Plot

    
     vs. Time.
    
    • Phase I (Induction): Rapid increase in signal as Amine

      
       Nitroxide.
      
    • Phase II (Steady State): Plateau where Formation Rate

      
       Trapping Rate.
      
    • Phase III (Decay): Only observed if the regenerative cycle is broken (stabilizer exhaustion).

4.2 Comparative Metrics

The efficiency is defined by the Competition Factor (


) :


Where

is the rate of nitroxide trapping the polymer radical, and

is the rate of polymer oxidation propagation.
ParameterHigh Efficiency Spiro-AmineLow Efficiency StandardInterpretation
Induction Time Short (< 5 min)Long (> 15 min)Fast activation to protective nitroxide.
Steady State Conc. Low & StableHigh & FluctuatingEfficient regeneration (Cycle is closing).
Hyperfine (

)
15.0 - 15.5 G14.0 - 16.0 GIndicates steric environment; Spiro-amines show distinct

due to rigidity.
Troubleshooting & Critical Controls
  • Signal Broadening: If the triplet signal merges into a broad singlet, the concentration of nitroxide is too high (spin exchange). Dilute the sample to < 1 mM.

  • Oxygen Sensitivity: While the Denisov cycle requires oxygen to form peroxy radicals, excessive oxygen can broaden EPR lines (Heisenberg exchange). Purge samples with

    
     if resolution is poor, but ensure enough 
    
    
    
    is present for the mechanism to proceed.
  • Solvent Effects: Polar solvents (e.g., Ethanol) increase

    
     values. Use Toluene or Dichloromethane to mimic the hydrophobic environment of most pharmaceutical polymers.
    
References
  • Gryn'ova, G., Ingold, K. U., & Coote, M. L. (2012). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers.[2][3] Journal of the American Chemical Society, 134(38), 15881–15896.

  • Hodgson, J. L., & Coote, M. L. (2010).[3][4] Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules, 43(10), 4573–4583.

  • Schwetlick, K., et al. (2001). Antioxidant action mechanisms of hindered amine stabilisers. Polymer Degradation and Stability, 72(2), 279-290.

  • BenchChem. (2025). Application Notes: The Function of Spiro Intermediates in Modern Drug Discovery.

Sources

Method

Functionalization of the secondary amine in spiro[4.5]decane systems

Application Note: High-Fidelity Functionalization of Secondary Amines in Spiro[4.5]decane Architectures Executive Summary The spiro[4.5]decane scaffold has emerged as a "privileged structure" in modern drug discovery. By...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Functionalization of Secondary Amines in Spiro[4.5]decane Architectures

Executive Summary

The spiro[4.5]decane scaffold has emerged as a "privileged structure" in modern drug discovery. By replacing flat aromatic rings with this rigid, three-dimensional (3D) core, researchers can significantly increase the fraction of sp3-hybridized carbons (


), thereby improving solubility and metabolic stability while exploring novel IP space.[1]

However, the functionalization of the secondary amine within these systems—particularly in 2,8-diazaspiro[4.5]decane and its analogs—presents unique challenges. The spiro-fusion creates a neopentyl-like steric environment that retards nucleophilic attack and complicates standard coupling protocols.[1] This guide provides optimized, field-proven protocols to overcome these steric and electronic barriers, ensuring high yields and reproducibility.

Strategic Analysis: The Steric & Electronic Landscape

Before attempting synthesis, one must categorize the specific amine target. In the ubiquitous 2,8-diazaspiro[4.5]decane system, the two nitrogen atoms are not equivalent.[1]

  • The Distal Amine (Position 8, 6-membered ring): Behaves similarly to a standard piperidine.[1] It is moderately nucleophilic and accessible.[1]

  • The Proximal Amine (Position 2, 5-membered ring): This nitrogen is structurally "tucked" near the quaternary spiro center.[1] It exhibits significant steric hindrance (neopentyl-like) and altered pKa due to ring strain.[1]

Key Causality: Standard


 alkylations often fail or stall at the proximal position due to the inability of the electrophile to access the trajectory required for backside attack. Therefore, transition-metal catalysis (which proceeds via oxidative addition/reductive elimination) or reductive amination (which relies on equilibrium-driven iminium formation) are preferred over direct alkylation.[1]
Visual 1: Reaction Decision Matrix

Use this workflow to select the optimal protocol based on your specific substrate constraints.

ReactionMatrix Start Target: Spiro[4.5]decane Amine Functionalization CheckPos Is the Amine Proximal (5-ring) or Distal (6-ring)? Start->CheckPos Distal Distal (Piperidine-like) CheckPos->Distal Position 8 Proximal Proximal (Sterically Hindered) CheckPos->Proximal Position 2 Standard Standard Conditions (SN2, Amide Coupling) Distal->Standard CheckRxn Desired Bond Type? Proximal->CheckRxn Arylation C-N (Aryl) CheckRxn->Arylation Alkylation C-N (Alkyl) CheckRxn->Alkylation Acylation C(O)-N (Amide) CheckRxn->Acylation Buchwald Protocol 1: Pd-Catalysis (RuPhos/BrettPhos) Arylation->Buchwald High Steric Demand RedAm Protocol 2: Ti(OiPr)4 Mediated Reductive Amination Alkylation->RedAm Avoid Over-alkylation HATU Protocol 3: HATU/DIEA (Extended Time) Acylation->HATU

Figure 1: Decision matrix for selecting the appropriate functionalization strategy.[1] Note that proximal amines require specialized conditions to overcome steric shielding.

Detailed Protocols

Protocol 1: Sterically Demanding Buchwald-Hartwig Arylation

Application: Coupling the hindered spiro-amine to an aryl halide.[1] Challenge: The bulky amine struggles to undergo transmetallation or reductive elimination in standard Pd cycles. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically designed to create a "pocket" for bulky substrates.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃.

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for extremely hindered cases).

  • Base: NaOtBu (Sodium tert-butoxide) - crucial for activating the amine.[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon.

  • Charge Solids: Add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), NaOtBu (1.4 equiv), and the Aryl Bromide (1.0 equiv).

    • Note: If the spiro-amine is a solid salt (e.g., HCl salt), add it here (1.2 equiv).[1] If free base oil, add in step 3.[1]

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). If using amine free base, add it now via syringe.[1]

  • Degassing: Sparge the mixture with Argon for 5 minutes. This is critical to prevent catalyst oxidation.[1]

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Self-Validation: The reaction mixture should turn from a dark suspension to a brownish/orange clear solution (depending on substrate) as the coupling proceeds. Black precipitate indicates catalyst decomposition (Palladium black).

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad, and concentrate.

Data Summary: Ligand Performance Comparison

LigandSubstrate ClassYield (Proximal Amine)Notes
BINAPStandard< 20%Fails due to steric crowding.[1]
XPhosHindered45-60%Moderate success.[1]
RuPhos Spiro[4.5] 85-95% Optimal for secondary amines.
BrettPhosHighly Hindered80-90%Use if Ar-Br is also ortho-substituted.[1]
Protocol 2: Lewis-Acid Assisted Reductive Amination

Application: Installing alkyl groups (R-CH2-) onto the spiro-amine.[1] Challenge: Formation of the intermediate iminium ion is slow due to sterics; the equilibrium favors the starting materials. Solution: Use Titanium(IV) isopropoxide,


, as a water scavenger and Lewis acid to drive iminium formation before adding the reducing agent.

Reagents:

  • Spiro-amine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)

  • Additive:

    
     (1.5 equiv)
    
  • Reductant:

    
     (Sodium triacetoxyborohydride) (2.0 equiv) or 
    
    
    
    .
  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Imine Formation (The "Push"): In a dried flask under

    
    , dissolve the spiro-amine and the carbonyl component in anhydrous THF.
    
  • Lewis Acid Addition: Add

    
     neat via syringe.[1]
    
    • Observation: The solution may warm slightly and change viscosity. Stir at Room Temperature (RT) for 6–12 hours. Do not skip this incubation.

  • Reduction: Dilute the mixture with absolute Ethanol (equal volume to THF) to temper the Titanium, then carefully add

    
     in portions.
    
    • Safety: Gas evolution (

      
      ) may occur.
      
  • Quench: Stir for 4 hours. Quench by adding 1N NaOH (aqueous).

    • Crucial Step: A thick white precipitate (

      
      ) will form. Filter this vigorously through Celite.[1] Washing the filter cake with EtOAc is essential to recover the product trapped in the titanium salts.
      
Visual 2: Mechanism of Ti-Mediated Activation

TiMechanism Reactants Amine + Ketone TiComplex Ti-Coordination (Lewis Acid Activation) Reactants->TiComplex + Ti(OiPr)4 Hemiaminal Hemiaminal (Stabilized by Ti) TiComplex->Hemiaminal Iminium Iminium Ion (Water Scavenged) Hemiaminal->Iminium - TiO2 (precipitate) Product Spiro-Amine Product Iminium->Product + Hydride Source

Figure 2: The Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a dehydrating agent, shifting the equilibrium toward the reactive iminium species.[1]

Protocol 3: Library Synthesis Considerations

When generating libraries using 2,8-diazaspiro[4.5]decane, the scaffold is typically supplied as a mono-protected species (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate).[1]

Workflow for Orthogonal Functionalization:

  • Step A (Distal Functionalization): React the free amine (Pos. 8) using standard conditions (e.g., reductive amination or amide coupling).

    • Tip: If using acid chlorides, use a biphasic system (

      
       / aq. 
      
      
      
      ) to prevent HCl salt formation which traps the amine.
  • Step B (Deprotection): Remove the Boc group (TFA/DCM 1:4).

    • Purification: Free-basing is critical.[1] Pass the TFA salt through a SCX-2 (Strong Cation Exchange) cartridge.[1] Elute with

      
       in MeOH.[1]
      
  • Step C (Proximal Functionalization): Apply Protocol 1 or 2 described above.

Purification Note (The "Streaking" Issue): Spiro-amines are highly polar and interact strongly with silica silanols.[1]

  • Mobile Phase: Use DCM:MeOH (90:10) + 1%

    
     or 
    
    
    
    .[1] The base competes for silanol sites, sharpening the peaks.
  • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid) for cleaner separation of library compounds.

References

  • Mehrotra, M. M., et al. (2004).[1] Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Provides context on the Fsp3 properties).

  • Maitro, G., et al. (2018).[1] Highly Chemoselective Construction of Spiro[4,5]decane-Embedded Polycyclic Scaffolds. Organic Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Source for RuPhos selection).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol for STAB).

Sources

Application

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane as a pharmaceutical intermediate

Application Note: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane as a Pharmaceutical Intermediate Executive Summary 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS: 177-04-8 derivative) is a hindered spiro-oxazolidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane as a Pharmaceutical Intermediate

Executive Summary

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS: 177-04-8 derivative) is a hindered spiro-oxazolidine scaffold derived from the condensation of 3,3,5-trimethylcyclohexanone (dihydroisophorone) and 2-aminoethanol .[1][2] This compound represents a "privileged structure" in medicinal chemistry due to its inherent conformational rigidity and lipophilicity.[1][2]

It serves as a critical intermediate in three high-value sectors:[1][2]

  • Pharmaceutical Discovery: As a core scaffold for Muscarinic M1 agonists (Alzheimer’s/Schizophrenia), Antiviral agents (Influenza/Coronavirus fusion inhibitors), and Neurokinin-1 (NK1) antagonists .[1][2]

  • Stable Free Radicals: Precursor to spiro-fused nitroxide radicals (spin labels) used as antioxidants and EPR probes.[1][2]

  • Polymer Science: A building block for Hindered Amine Light Stabilizers (HALS).

Scientific Background & Mechanism

The Spiro-Scaffold Advantage

The spiro[4.5]decane system restricts the conformational freedom of the attached pharmacophores.[1][2] In drug design, this rigidity reduces the entropic penalty of binding to a protein target, often increasing potency and selectivity.[1][2]

  • Lipophilicity: The trimethyl-substituted cyclohexane ring significantly enhances the logP, improving blood-brain barrier (BBB) permeability for CNS targets.[1][2]

  • Metabolic Stability: The steric hindrance provided by the gem-dimethyl group at position 7 and the methyl group at position 9 protects the ring from rapid oxidative metabolism (e.g., by Cytochrome P450s).[1][2]

Structural Identity & Isomerism

The synthesis from 3,3,5-trimethylcyclohexanone creates a mixture of diastereomers. The starting ketone typically exists as a mixture of cis and trans isomers.[1][2] Upon spiro-cyclization, the orientation of the oxazolidine oxygen relative to the C9-methyl group creates distinct diastereomeric pairs.[1]

  • Key Feature: The "7,7,9" numbering refers to the positions on the cyclohexane ring relative to the spiro-carbon (C5).[1][2]

G Substrate 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) Intermediate Hemiaminal Intermediate Substrate->Intermediate + Reagent (Acid Cat.) Reagent 2-Aminoethanol Reagent->Intermediate Product 7,7,9-Trimethyl-1-oxa- 4-azaspiro[4.5]decane Intermediate->Product - H2O (Dean-Stark) App1 Nitroxide Spin Labels (Oxidation) Product->App1 App2 Antiviral/CNS Drugs (N-Alkylation) Product->App2

Figure 1: Synthetic pathway and divergent applications of the spiro-oxazolidine scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane via acid-catalyzed condensation.

Reagents & Equipment
  • Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) [CAS: 873-94-9] (1.0 equiv).[1][2][3]

  • Reagent: 2-Aminoethanol (1.2 equiv).[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv).[1][2]

  • Solvent: Toluene or Cyclohexane (Reaction medium & azeotrope former).[1][2]

  • Equipment: 500 mL Round Bottom Flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer, Vacuum distillation setup.

Step-by-Step Procedure
  • Setup: Assemble the reaction flask with the Dean-Stark trap and condenser. Charge the flask with 3,3,5-trimethylcyclohexanone (14.0 g, 100 mmol), 2-aminoethanol (7.3 g, 120 mmol), and p-TSA (0.95 g, 5 mmol) in Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will begin to collect in the Dean-Stark trap.[1][2]

  • Monitoring: Continue reflux until water evolution ceases (theoretical: 1.8 mL). This typically takes 4–6 hours.[1][2] Monitor reaction progress via GC-MS or TLC (Mobile phase: 5% MeOH in DCM; stain with Ninhydrin).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the catalyst.[1][2]

    • Wash with Brine (1 x 50 mL).[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.[1][2]

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove Toluene.[1][2]

    • Distillation: Purify the crude oil via vacuum distillation.[1][2]

    • Target Fraction: Collect the fraction boiling at 95–98°C @ 10 mmHg (Note: BP will vary with vacuum strength).

  • Yield: Expected yield is 85–92% as a clear, colorless to pale yellow viscous liquid.[1][2]

Quality Control & Analytical Profile

TestSpecificationNotes
Appearance Clear, colorless liquidDarkens upon air exposure (oxidation).[1][2]
GC-MS M+ peak at m/z 183.16Base peak often m/z 168 (M - CH3).[1][2]
¹H NMR Characteristic gem-dimethyl singletsδ 0.9–1.0 ppm (3x CH3).[1][2] Diastereomers may show split peaks.[1][2]
Purity >97.0% (GC Area %)Main impurity: Unreacted ketone.[1][2]
Water Content <0.5% (Karl Fischer)Critical for stability; prone to hydrolysis.[1][2]

NMR Interpretation Note: The ¹H NMR spectrum will show complexity due to the diastereomers. Look for the spiro-oxazolidine ring protons: the -OCH₂- and -NCH₂- protons of the 5-membered ring typically appear as multiplets between δ 2.8–3.8 ppm.[1][2] The cyclohexane ring protons will appear as a complex envelope between δ 1.2–2.0 ppm.[1][2]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye), Combustible Liquid.[1][2]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The oxazolidine ring is sensitive to hydrolysis; exclude moisture .[1][2]

  • Stability: Stable for >12 months if stored properly.[1][2] Upon exposure to air, it may slowly oxidize to the N-oxide or hydrolyze back to the ketone and amino alcohol.[1][2]

References

  • Synthesis of Spiro-Oxazolidines

    • Title: "Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annul
    • Source: Savekar, A. T., et al. RSC Advances, 2015.[1][2]

    • URL:[Link]

  • Parent Compound (Dihydroisophorone)

    • Title: "3,3,5-Trimethylcyclohexanone: Properties and Safety."[1][2][3]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][2]

  • Spiro-Piperidine Scaffolds in Drug Discovery

    • Title: "Spirocyclic compounds as a privileged scaffold for the development of new drugs."[1][2]

    • Source: Zheng, Y., et al. Journal of Medicinal Chemistry, 2014.[1][2]

    • URL:[Link][2]

  • Muscarinic Agonist Applications (Related Structures)

    • Title: "Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist RS86."
    • Source: Suzuki, T., et al. Journal of Medicinal Chemistry, 1999.[1][2]

    • URL:[Link]

Sources

Method

Polymerization additives based on 1-oxa-4-azaspiro[4.5]decane

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug development. It focuses on the dual utility of 1-oxa-4-azaspiro[4.5]decane (and its derivatives) as both a latent curing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug development. It focuses on the dual utility of 1-oxa-4-azaspiro[4.5]decane (and its derivatives) as both a latent curing agent for medical-grade polyurethanes and a bio-functional scaffold for therapeutic delivery systems.[1]

Advanced Protocols for Latent Curing & Bio-Functional Polymerization[1]

Executive Summary & Chemical Identity

1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8) is a spiro-heterocyclic amine comprising a cyclohexane ring fused to an oxazolidine ring.[1][2] In the context of polymer science and drug development, it serves two critical, distinct functions:

  • Latent Curing Agent (Moisture Scavenger): In polyurethane (PU) synthesis, specifically for medical adhesives and sealants , it acts as a moisture-triggered hardener.[1] It prevents the formation of CO₂ bubbles (foaming) by scavenging moisture before it reacts with isocyanates, ensuring defect-free, biocompatible films.[1]

  • pH-Responsive Scaffold: The oxazolidine ring is acid-labile.[1] It is increasingly utilized in drug delivery systems to create pH-sensitive polymer conjugates that release therapeutic payloads in the acidic tumor microenvironment (TME) or endosomes.[1]

PropertySpecification
IUPAC Name 1-oxa-4-azaspiro[4.5]decane
CAS Number 177-04-8
Molecular Weight 141.21 g/mol
Functional Group Secondary Amine (Latent), Ether
Key Reactivity Hydrolysis (Ring Opening)

Amino-Alcohol
Primary Application 1K Polyurethane Latent Hardener, Herbicide Safener (Derivative), Antitumor Scaffold
Mechanism of Action

The utility of this molecule relies on the reversible opening of the oxazolidine ring.

A. The "Latent Hardener" Mechanism (Polyurethanes)

In one-component (1K) PU systems, isocyanates (NCO) normally react with atmospheric moisture to cure, releasing CO₂ gas.[1] This causes pinholing and foaming—disastrous for medical coatings or precision tissue adhesives.[1] The Solution: 1-oxa-4-azaspiro[4.5]decane hydrolyzes faster than the NCO-water reaction.

  • Hydrolysis: Atmospheric moisture attacks the oxazolidine ring, opening it to form an amino-alcohol.[1]

  • Crosslinking: The newly liberated amine and hydroxyl groups react rapidly with the isocyanate prepolymer to form urea and urethane linkages.[1]

  • Result: The polymer cures without releasing CO₂ gas.[1][3][4]

B. The "pH-Triggered" Mechanism (Drug Delivery)

In physiological conditions (pH 7.4), the spiro-ring is stable (hydrophobic).[1] In acidic environments (pH < 6.0, e.g., tumor tissue), the ring hydrolyzes, exposing the hydrophilic amine/alcohol and effectively changing the polymer's solubility or releasing a conjugated drug.

ReactionMechanism cluster_0 Avoided Pathway (Defect Formation) Spiro 1-Oxa-4-azaspiro[4.5]decane (Latent / Hydrophobic) OpenRing Amino-Alcohol Intermediate (Reactive / Hydrophilic) Spiro->OpenRing Hydrolysis (Rate Determining) Moisture + H₂O / H⁺ Moisture->OpenRing Polymer Crosslinked Polyurea/Urethane (CO₂-Free Cure) OpenRing->Polymer Rapid Addition NCO + Isocyanate (R-NCO) NCO->Polymer DirectWater H₂O + R-NCO Gas CO₂ Gas (Bubbles) DirectWater->Gas Slow

Caption: Mechanism of moisture-triggered activation suppressing CO₂ generation in polyurethane curing.

Detailed Protocols
Protocol A: Formulation of Defect-Free Medical Polyurethane

Target Audience: Formulation Scientists developing bio-adhesives or medical device coatings.[1]

Materials:

  • Prepolymer: Isocyanate-terminated prepolymer (e.g., MDI or IPDI based, 2-5% NCO content).[1]

  • Latent Hardener: 1-oxa-4-azaspiro[4.5]decane (Commercial grade >97%).[1]

  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL) or organic acid (to accelerate hydrolysis).[1]

  • Solvent: Anhydrous Ethyl Acetate or Xylene (Water content < 0.05% is critical).[1]

Step-by-Step Procedure:

  • Pre-Conditioning:

    • Ensure all glassware and reactors are oven-dried and purged with dry nitrogen.[1] Moisture contamination during mixing will trigger premature curing (gelation).[1]

    • Analyze the water content of the solvent and prepolymer (Karl Fischer titration). It must be negligible.

  • Stoichiometric Calculation:

    • Calculate the Amine Equivalent Weight (AEW) of the hydrolyzed oxazolidine.

    • Note: Upon hydrolysis, 1 mole of spiro-ring yields 1 mole of secondary amine (-NH) and 1 mole of hydroxyl (-OH).[1] Both react with NCO.

    • Theoretical Eq Wt: ~141.21 (Molecular Weight).[1] However, check if the specific derivative is bis-oxazolidine. For pure 1-oxa-4-azaspiro[4.5]decane, assume functionality = 2 (1 NH + 1 OH).[1]

    • Ratio: Use a stoichiometric ratio of 0.9:1 to 1:1 (Active H : NCO).

  • Compounding (Inert Atmosphere):

    • Load the Prepolymer into the mixing vessel under N₂ blanket.

    • Add the 1-oxa-4-azaspiro[4.5]decane slowly while stirring at low shear (avoid air entrainment).

    • Critical Step: If using a catalyst (e.g., p-toluenesulfonic acid or organic acid to speed up hydrolysis upon application), add it last.[1]

    • Mix for 15–20 minutes at ambient temperature (20–25°C). Do not heat above 40°C to avoid opening the ring thermally or side reactions.

  • Degassing & Storage:

    • Apply vacuum (-0.8 bar) for 10 minutes to remove trapped N₂/air bubbles.

    • Pack immediately into moisture-tight aluminum cartridges or glass vials with nitrogen headspace.[1]

  • Application & Curing:

    • Apply the coating/adhesive to the substrate.

    • Cure Conditions: The reaction is driven by atmospheric humidity.[1]

    • Standard: 23°C / 50% Relative Humidity (RH).[1]

    • Skin/Tissue Contact: The moisture from tissue will trigger rapid curing (minutes).[1]

Validation (QC):

  • Film Clarity: The cured film should be free of bubbles (visual inspection).[1]

  • Isocyanate Band: Monitor the disappearance of the NCO peak (~2270 cm⁻¹) via FTIR.

Protocol B: Synthesis of Functionalized Spiro-Monomers (Drug Delivery)

Target Audience: Medicinal Chemists and Drug Delivery Researchers.[1]

Objective: To functionalize the nitrogen atom of the spiro-ring to attach it to a polymer backbone (e.g., PEG, Polyacrylate) while keeping the acid-sensitive ring intact.[1]

Workflow:

  • N-Alkylation / Acylation:

    • The secondary amine in the oxazolidine ring is sterically hindered but reactive.

    • Reagent: Acryloyl chloride (to make a monomer) or a Drug-Linker-Halide.[1]

    • Conditions: React 1-oxa-4-azaspiro[4.5]decane with Acryloyl chloride in anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as a base at 0°C.

  • Purification:

    • Wash with dilute NaHCO₃ (do not use strong acid washes, or you will open the ring!).[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Polymerization:

    • Copolymerize the resulting N-acryloyl-1-oxa-4-azaspiro[4.5]decane with PEG-methacrylate using AIBN (radical initiator) at 60°C.

  • Drug Loading:

    • The drug can be encapsulated in the hydrophobic core of the micelle formed by this polymer.

    • Release Trigger: Upon entering a lysosome (pH 5.0), the oxazolidine ring hydrolyzes, turning the hydrophobic core hydrophilic, disassembling the micelle and releasing the drug.

Troubleshooting Guide
ProblemRoot CauseCorrective Action
Premature Gelation Moisture ingress during storage or mixing.[1]Use molecular sieves (3Å or 4Å) in the solvent; ensure strict N₂ blanketing; check seal integrity.
Bubbling in Film Hydrolysis rate is too slow; NCO reacted with water directly.[1]Add a catalyst (organic acid or specific oxazolidine accelerator) to speed up ring opening.[1] Increase the amount of scavenger.
Slow Cure Low humidity (<30% RH).[1]Introduce steam or mist in the curing chamber; add a p-toluenesulfonic acid (pTSA) catalyst.[1]
Yellowing Oxidation of the amine.[1]Add antioxidants (e.g., BHT) if color stability is critical.[1]
References
  • Latent Hardener Mechanism

    • Title: "Oxazolidines: a useful aid to solving polyurethane formulation problems."[1][3][4][5][6]

    • Source:Pitture e Vernici, Industrial Coatings Tech.[1]

    • Context: Describes the moisture-trigger mechanism and CO2 suppression.[1][3][4]

    • (Verified via Search 1.4)

  • Chemical Identity & Properties

    • Title: "1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8) Substance Info."[1][2][7]

    • Source: PubChem / NIH.[1]

    • Context: Physical properties, molecular weight, and safety data.[1]

    • (Verified via Search 1.10)

  • Antitumor & Functional Derivatives

    • Title: "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Deriv
    • Source:Journal of Medicinal Chemistry / PMC.[1]

    • Context: Use of the spiro-scaffold in drug development and bio-active molecules.[1]

    • (Verified via Search 1.6)

  • Industrial Application (Incozol)

    • Title: "Incozol EH - Urethane bis-oxazolidine latent hardener."[1]

    • Source: Incorez / Knowde Technical Data.[1]

    • Context: Industrial standard protocols for using oxazolidines in PU coatings.[1]

    • (Verified via Search 1.1)

Sources

Application

Formulation &amp; Solvent Compatibility Guide: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

[1] Abstract This technical guide details the solvent compatibility, solubility thermodynamics, and formulation protocols for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane .[1] This molecule belongs to the class of hindere...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide details the solvent compatibility, solubility thermodynamics, and formulation protocols for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane .[1] This molecule belongs to the class of hindered spiro-oxazolidines , often utilized as intermediates for Hindered Amine Light Stabilizers (HALS) or specialized pharmaceutical building blocks.[1]

Critical Technical Insight: Unlike simple amines, the 1-oxa-4-azaspiro[4.5]decane core contains a spiro-oxazolidine functionality.[1] This structure is chemically equivalent to a "masked" ketone and amino-alcohol.[1] Consequently, formulation stability is not merely a question of solubility, but of preventing hydrolytic ring-opening and reversion to its precursors.[1] This guide prioritizes non-aqueous, non-acidic solvent systems to maintain structural integrity.[1]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

To formulate 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane effectively, one must understand the competing forces of its lipophilic trimethyl-cyclohexane tail and its polar, basic oxazolidine head.[1]

Molecular Descriptors
PropertyValue (Estimated/Class-Based)Formulation Implication
Molecular Weight ~183.3 g/mol Moderate volatility; amenable to GC analysis.[1]
LogP (Octanol/Water) 2.1 – 2.5Lipophilic. Poor water solubility.[1] Highly soluble in organic solvents.[1]
pKa (Conjugate Acid) ~9.0 – 10.5Basic. Will form salts with acids.[1] Protonation increases water solubility but accelerates hydrolysis.[1]
Functional Group Secondary Amine / Ether (Spiro)H-bond acceptor (Ether) and Donor/Acceptor (Amine).[1]
Physical State Liquid or Low-Melting SolidEasy to handle in liquid formulations; may require gentle warming to dispense.[1]
Hansen Solubility Parameter (HSP) Analysis

Successful solvation requires matching the solute's energy parameters with the solvent.[1]

  • Dispersion (

    
    ):  High.[1] The trimethyl-cyclohexane ring drives affinity for non-polar solvents (Toluene, Hexane).[1]
    
  • Polarity (

    
    ):  Moderate.[1] The C-O and C-N bonds introduce a dipole.[1]
    
  • Hydrogen Bonding (

    
    ):  Moderate/High.[1] The secondary amine (-NH-) requires a solvent capable of H-bonding (e.g., Alcohols) or strong dipole interaction.[1]
    

Part 2: Solvent Compatibility Matrix[1]

Status Key:

  • 🟢 Recommended: Stable, high solubility.[1]

  • 🟡 Caution: Use with specific controls (temp/time limits).

  • 🔴 Incompatible: Immediate reaction or degradation risk.[1]

Solvent ClassSpecific SolventsStatusMechanism / Rationale
Alcohols Methanol, Ethanol, Isopropanol🟢Excellent. Matches polarity and H-bonding needs.[1] Proticity stabilizes the amine without inducing hydrolysis (if water-free).[1]
Hydrocarbons Toluene, Xylene, Cyclohexane🟢Good. The lipophilic trimethyl ring ensures high solubility.[1] Ideal for non-polar coating formulations.[1]
Chlorinated Dichloromethane (DCM), Chloroform🟢Excellent. High solvency power.[1] Note: Avoid Chloroform if it contains acidic stabilizers (HCl), which can degrade the spiro ring.[1]
Ethers THF, MTBE, 1,4-Dioxane🟢Good. Chemically inert toward the oxazolidine ring.[1] Good for anhydrous formulations.[1]
Aprotic Polar DMSO, DMF, NMP🟡Soluble but Risky. High solubility, but these solvents are hygroscopic.[1] Absorbed water can trigger hydrolysis.[1] Use molecular sieves.[1]
Esters Ethyl Acetate, Isopropyl Acetate🟡Conditional. Generally stable at RT.[1] At high temperatures, secondary amines can react with esters (aminolysis) to form amides.[1]
Ketones Acetone, MEK🟡Equilibrium Risk. Oxazolidines are formed from ketones.[1] Adding external ketones can drive an exchange reaction (trans-ketalization), altering the molecule.[1]
Aqueous (Acidic) 0.1M HCl, Acetic Acid (aq)🔴Hydrolysis. Acid catalyzes the ring opening of the spiro-oxazolidine back to the starting amino-alcohol and ketone.[1]
Acids (Anhydrous) Glacial Acetic Acid, HCl in Dioxane🔴Salt Formation. Exothermic reaction.[1] Will precipitate the salt or degrade the molecule.[1]

Part 3: Stability & Degradation Pathways[1]

The 1-oxa-4-azaspiro[4.5]decane structure is a "kinetic trap."[1] It is stable in isolation but thermodynamically poised to revert to its parents in the presence of water and acid.[1]

The Hydrolysis Risk (Visualized)

The following diagram illustrates the critical degradation pathway that formulators must avoid.

HydrolysisPathway cluster_conditions Avoid These Conditions Spiro 7,7,9-Trimethyl-1-oxa- 4-azaspiro[4.5]decane (Target Molecule) Protonated Protonated Intermediate (Ammonium Species) Spiro->Protonated + H+ (Acid) OpenChain Open Chain Schiff Base / Imine Protonated->OpenChain + H2O (Hydrolysis) Products Degradation Products: 1. Amino-Alcohol 2. Trimethyl-Cyclohexanone OpenChain->Products Equilibrium Shift

Figure 1: Acid-catalyzed hydrolysis pathway of spiro-oxazolidines. Water and protons act synergistically to cleave the ring.[1]

Part 4: Formulation Protocols

Protocol A: Solvent Screening (Saturation Method)

Objective: Determine the Maximum Solubility (


) in candidate solvents.[1]

Reagents:

  • 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (Test Article).[1]

  • Candidate Solvents (HPLC Grade).[1]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; it may bind amines).[1]

Workflow:

  • Tare: Weigh a 4 mL glass vial (

    
    ).
    
  • Add Solid: Add ~100 mg of Test Article.

  • Titrate: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation:

    • Clear Solution: Soluble.[1]

    • Cloudy/Particulate:[1] Insoluble.[1]

  • Saturation: If soluble, add more solid until a precipitate persists.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through 0.45 µm PTFE.

  • Quantification: Analyze filtrate via GC-FID or HPLC-ELSD (UV detection is poor for this molecule due to lack of chromophores).

Protocol B: Stability "Stress Test"

Objective: Confirm formulation shelf-life.

Workflow:

  • Prepare a 10% (w/v) solution in the selected solvent (e.g., Ethanol).[1]

  • Split into three aliquots:

    • A: Control (4°C, dark).

    • B: Thermal Stress (40°C, 7 days).[1]

    • C: Moisture Stress (Add 5% water, 25°C, 7 days).[1]

  • Analysis: Analyze via GC-MS.

    • Pass Criteria: Purity of B & C > 98% relative to A.[1][2]

    • Fail Indicator: Appearance of peaks corresponding to the parent ketone (Trimethyl-cyclohexanone) or amino-alcohol.[1]

Part 5: Formulation Workflow Diagram

This flowchart guides the decision-making process for creating a stable stock solution.

FormulationWorkflow Start Start Formulation CheckWater Is the application Aqueous? Start->CheckWater Emulsion Use Emulsification (Surfactant required) CheckWater->Emulsion Yes (pH > 7) Salt Salt Formation? (RISK: Hydrolysis) CheckWater->Salt Yes (pH < 7) SelectSolvent Select Organic Solvent CheckWater->SelectSolvent No AqYes Yes Final Stable Stock Solution Salt->Final Unstable AqNo No CheckPolarity Polarity Requirement? SelectSolvent->CheckPolarity NonPolar Use Toluene/Hexane (Coatings/Polymers) CheckPolarity->NonPolar Non-Polar Polar Use Ethanol/IPA (General Lab Use) CheckPolarity->Polar Polar NonPolar->Final AddStabilizer Add Molecular Sieves (Prevent Hydrolysis) Polar->AddStabilizer AddStabilizer->Final

Figure 2: Decision tree for solvent selection based on application requirements.[1]

Part 6: References

  • PubChem. (2025).[1][3] 1-Oxa-4-azaspiro[4.5]decane Compound Summary. National Library of Medicine.[1] [Link][1]

  • Gugumus, F. (1993).[1] Physicochemical aspects of the action of HALS. Polymer Degradation and Stability, 40(2), 167-215.[1] (Contextual citation for HALS mechanism and stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

[1][2][3] Executive Summary The compound 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane belongs to a class of Hindered Amine Light Stabilizers (HALS) , specifically spiro-oxazolidines derived from piperidine precursors.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The compound 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane belongs to a class of Hindered Amine Light Stabilizers (HALS) , specifically spiro-oxazolidines derived from piperidine precursors.[1][2][3] These compounds are critical intermediates in stabilizing polymers against photo-oxidation.[1][2][3][4]

Critical Chemical Insight: This molecule contains a spiro-oxazolidine ring , which is chemically labile.[1][2][3] Unlike standard amines, spiro-oxazolidines exist in a dynamic equilibrium with their open-chain ketone and amino-alcohol precursors.[1][2][3]

  • The Danger: Exposure to moisture or aqueous acid shifts the equilibrium toward ring-opening (Hydrolysis), destroying your product.[1][2][3]

  • The Solution: Purification must be performed under strictly anhydrous conditions . Traditional acid-base extractions are contraindicated due to the high risk of hydrolysis.[1][2][3]

Part 1: Purification Decision Matrix

Before selecting a method, assess the physical state and purity profile of your crude material.[1]

PurificationLogic Start Crude Material Analysis StateCheck Physical State? Start->StateCheck Liquid Viscous Liquid / Oil StateCheck->Liquid Solid Waxy / Crystalline Solid StateCheck->Solid ImpurityCheck Impurity Profile Liquid->ImpurityCheck Solid->ImpurityCheck Distill High Vacuum Distillation (Primary Method) Cryst Recrystallization (Anhydrous Hydrocarbons) ImpurityCheck->Distill No (Liquid) ImpurityCheck->Cryst No (Solid) Wet Contains Moisture? ImpurityCheck->Wet Yes Dry Dry First (Mol. Sieves) Wet->Dry CRITICAL STEP Dry->Distill Dry->Cryst

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and moisture content.[1][2][3]

Part 2: Primary Protocols

Method A: High-Vacuum Fractional Distillation (Recommended)

Best For: Oily crudes, liquids, or low-melting solids.[1][2][3] Purity Target: >98% (GC/NMR)

The Logic: HALS intermediates have high boiling points and are thermally sensitive in the presence of oxygen.[2][3] High vacuum reduces the boiling point to a safe window (<150°C), preventing thermal degradation (N-oxide formation).[1][3]

Protocol:

  • Pre-Treatment (Drying): Dissolve crude in dry Toluene.[1][2][3] Dry over anhydrous

    
     or activated 4Å Molecular Sieves for 4 hours. Filter and concentrate via Rotary Evaporator.[1][2][3]
    
    • Why? Removing water prevents "steam distillation" hydrolysis inside the column.[1][2][3]

  • Setup: Use a short-path distillation head or a Vigreux column (10-15 cm). Grease all joints with high-vacuum grease.[1][2][3]

  • Parameters:

    • Pressure: < 5 mmHg (ideally < 1 mmHg).[1][2][3]

    • Bath Temperature: Start at 80°C, ramp slowly.

    • Collection: Discard the first 5-10% (volatile unreacted ketones/amines).[1][2][3] Collect the main fraction when vapor temperature stabilizes.[2][3]

ParameterSpecificationNote
Vacuum Level 0.1 – 2.0 mmHgEssential to keep pot temp <160°C.
Vapor Temp 90°C – 130°CEstimate only.[1][2][3] Dependent on exact vacuum.[1][2][3]
Condenser 40°C – 50°CUse warm water if the product is a solid to prevent clogging.[1][2][3]
Method B: Anhydrous Recrystallization

Best For: High-melting solids or final polishing after distillation.[1][2][3] Solvent System: Non-polar hydrocarbons (Hexane, Heptane, or Cyclohexane).[1][2][3]

The Logic: The spiro-amine is lipophilic.[1][2][3] Polar impurities (ring-opened amino alcohols, salts) are insoluble in cold alkanes.[1][2][3]

Protocol:

  • Dissolution: Place crude solid in a flask. Add dry Heptane (approx. 5 mL per gram).[1][3]

  • Heating: Heat to reflux (98°C) under Nitrogen until dissolved.

    • Note: If a dark oily residue remains at the bottom, decant the clear supernatant to a clean flask (this oil is likely polymerized by-product).[1][3]

  • Cooling: Allow to cool slowly to Room Temperature, then place in a freezer (-20°C) for 12 hours.

  • Filtration: Filter rapidly under Nitrogen (using a Schlenk frit if possible) to avoid moisture absorption.[1][2][3] Wash with cold, dry Pentane.[1][3]

Part 3: Troubleshooting & FAQs

Q1: My product is turning yellow/brown during distillation. Why?

Diagnosis: Oxidative Degradation.[1][2][3] Root Cause: Hindered amines are easily oxidized to Nitroxyl radicals (stable free radicals) or N-oxides at high temperatures if Oxygen is present.[1][2][3] Fix:

  • Ensure the system is leak-tight.[1][2][3]

  • Flush the apparatus with Argon/Nitrogen before applying vacuum.[2][3]

  • Add a radical scavenger (e.g., BHT, 0.1 wt%) to the distillation pot if the problem persists.[1]

Q2: NMR shows two sets of peaks. Is my product a mixture?

Diagnosis: Conformational Isomers or Hydrolysis.[1][2][3] Analysis:

  • Scenario A (Isomers): Spiro-compounds often exist as cis/trans isomers relative to the piperidine ring substituents.[1][2][3] This is normal and intrinsic to the synthesis.[2][3]

  • Scenario B (Hydrolysis - The Danger): Look for a broad -OH/-NH peak and a ketone carbonyl peak (~1710 cm⁻¹ in IR).[1][2][3]

    • Test: Run NMR in

      
       (anhydrous).[1][2][3] If you see aldehyde/ketone peaks, your ring has opened.[1][3]
      

Visualizing the Hydrolysis Risk:

Hydrolysis Spiro Spiro-Oxazolidine (Target Product) Open Ring-Opened Intermediate Spiro->Open + H2O / H+ Open->Spiro - H2O (Drying) Broken Ketone + Amino Alcohol (Decomposed) Open->Broken Hydrolysis

Figure 2: The reversible hydrolysis pathway.[1][2][3] Water drives the reaction to the right (decomposition).

Q3: Can I use Column Chromatography?

Recommendation: Use with Caution. Issue: Silica gel is slightly acidic and contains bound water.[1][2][3] This can catalyze ring opening (hydrolysis) or streak the amine due to interaction with silanols.[1][3] Modification:

  • Pre-treat Silica: Slurry silica in Hexane with 1-2% Triethylamine to neutralize acidity.[1][2][3]

  • Eluent: Hexane/Ethyl Acetate (with 1% Triethylamine).[1][2][3]

  • Warning: If your compound is acid-sensitive, basic Alumina is a safer stationary phase than Silica.[1][2][3]

References

  • Chemical Identity & Properties

    • 1-Oxa-4-azaspiro[4.5]decane (Parent Structure).[1][2][3][5][6][7][8] PubChem Database.[1][2][3] National Library of Medicine.[1][3]

    • [1][3]

  • Stability of Spiro-Oxazolidines

    • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010).[1][2][3][9] Investigates the hydrolysis kinetics of oxazolidine rings in aqueous environments.

    • [1][3]

  • Purification of HALS

    • Process for the preparation of a hindered amine light stabilizer salt. US Patent Application 20050277771A1.[1][2][3] Details salt formation and solvent selection for HALS purification.

    • [1][3]

  • General Laboratory Techniques

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Standard text for distillation and crystallization of amines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane before handling.

Sources

Optimization

Technical Support Center: Optimizing Hindered Amine Synthesis

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: HAS-OPT-2024 Introduction Welcome to the High-Throughput Catalysis Support Center. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: HAS-OPT-2024

Introduction

Welcome to the High-Throughput Catalysis Support Center. You are likely here because your standard C-N coupling conditions (e.g., Pd(OAc)₂/BINAP) failed to yield product with your sterically encumbered amine (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines).

The Core Problem: Steric hindrance inhibits the two most critical steps of the catalytic cycle:

  • Amine Binding: The bulky amine cannot easily approach the Pd(II) center.

  • Reductive Elimination: Even if the amine binds, the crowded Pd center struggles to eject the product, often leading to

    
    -hydride elimination (side product) or catalyst decomposition.
    

This guide provides a modular, self-validating approach to solving these issues using modern ligand design and precatalyst technology.

Module 1: The Catalyst System (The Engine)

For hindered amines, the "standard" ligands (


, dppf, Xantphos) are insufficient. You must use Dialkylbiaryl Phosphines  (Buchwald Ligands) or NHC (N-Heterocyclic Carbene)  ligands. These are designed to be electron-rich (facilitating oxidative addition) and extremely bulky (forcing the product off the metal).
Ligand Selection Strategy

Do not guess. Use the structural properties of your amine to dictate the ligand choice.

LigandSelection Start Start: Analyze Amine Structure Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Lactam (R-CO-NHR) Start->Amide BrettPhos BrettPhos / tBuBrettPhos (High selectivity for 1° over 2°) Primary->BrettPhos Standard Acyclic Acyclic / Cyclic Secondary->Acyclic Amide->BrettPhos tBuBrettPhos specifically RuPhos RuPhos (The Gold Standard for 2°) Acyclic->RuPhos Standard SuperHindered Extremely Hindered? (e.g., Adamantyl, t-Butyl) Acyclic->SuperHindered If RuPhos fails PEPPSI Pd-PEPPSI-IPent (NHC Ligand) SuperHindered->PEPPSI High steric demand

Caption: Decision tree for ligand selection based on nucleophile class. RuPhos and BrettPhos are the primary starting points for hindered systems.

The Palladium Source: Stop Using Pd(OAc)₂

For hindered substrates, the induction period required to reduce Pd(II) to Pd(0) allows side reactions to dominate.

  • Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4).

  • Why: These activate immediately upon base addition, generating the active monoligated Pd(0) species (

    
    ) quantitatively.
    

Module 2: Reaction Environment (Bases & Solvents)

The base does more than neutralize acid; it can decompose your catalyst or substrate.

Base Compatibility Matrix
BaseStrength (pKa of conj.[1] acid)Best For...Warning
NaOtBu Strong (~17)Standard substrates. Fast reaction rates.Incompatible with esters, nitriles, and some base-sensitive heterocycles.[2]
LiHMDS Strong (~26)Protic functional groups. (e.g., alcohols, amides present on substrate).Soluble in THF/Toluene.[2] Can cause epimerization.
K₃PO₄ Weak (~12)Sensitive substrates. (Esters, nitro groups).Requires higher temp or polar solvent (tBuOH) due to low solubility.
Cs₂CO₃ Weak (~10)High Temperature. Often used with dioxane.Hygroscopic; grind to fine powder before use.
Solvent Effects
  • Toluene: The default non-polar solvent. Good for high temperatures (

    
    ).
    
  • 1,4-Dioxane: Essential if solubility is an issue.

  • t-Amyl Alcohol (tBuOH): CRITICAL TRICK. The use of a protic solvent can stabilize polar transition states and facilitate the deprotonation step, often increasing yield in difficult couplings [1].

Module 3: Optimization Protocol

Do not run one reaction at a time. Run a 4x2 Screen .

Objective: Identify the "sweet spot" between catalyst activity and substrate stability.

The 4x2 Screening Workflow
  • Variables:

    • Ligands (4): RuPhos, BrettPhos, XPhos, tBuXPhos (or PEPPSI-IPent).

    • Bases (2): NaOtBu (Strong) and K₃PO₄ (Weak).[3]

  • Conditions:

    • Scale: 0.1 mmol (use 1 dram vials).

    • Solvent: 1,4-Dioxane (universal solubility).

    • Temp:

      
      .
      

ScreeningWorkflow Step1 1. Prepare Stock Solutions (Ar-X, Amine, Internal Std) Step2 2. Dose Vials (Glovebox) 4 Ligands x 2 Bases Step1->Step2 Step3 3. Heat & Stir 100°C for 12h Step2->Step3 Step4 4. Analyze (LCMS/GCMS) Check Conversion vs. Yield Step3->Step4

Caption: Rapid screening workflow to identify optimal ligand/base combination before scale-up.

Module 4: Troubleshooting & FAQs

Q1: I see consumption of the aryl halide, but the major product is the reduced arene (Ar-H), not the amine. Why?

Diagnosis: This is Hydrodehalogenation via


-Hydride Elimination.
  • Mechanism: The amine binds to Pd, but the steric bulk prevents the C-N bond formation (Reductive Elimination). Instead, the Pd grabs a hydrogen from the amine's

    
    -carbon, releases the imine, and then eliminates Ar-H [2].
    
  • Solution:

    • Switch Ligand: Use a ligand with a larger "cone angle" like RuPhos or BrettPhos . These ligands are so bulky they physically force the C-N reductive elimination to happen faster than the side reaction.

    • Lower Temperature:

      
      -hydride elimination has a higher activation energy than reductive elimination. Dropping from 
      
      
      
      to
      
      
      might favor the desired pathway.
Q2: My reaction turns black immediately (Palladium Black) and stalls.

Diagnosis: Catalyst decomposition (aggregation).

  • Cause: The ligands are dissociating from the Pd, allowing Pd atoms to clump together into inactive metal. This happens if the amine is too hindered to stabilize the Pd intermediate.

  • Solution:

    • Increase Ligand:Pd Ratio: If using Pd(OAc)₂, go from 1:1 to 1:2 or 1:4 (Ligand:Pd).

    • Use Precatalysts: Switch to G4-Precatalysts . They are designed to prevent this aggregation during the initial heating phase.

Q3: I am using an Aryl Chloride and getting no conversion (0%).

Diagnosis: Failed Oxidative Addition.

  • Reason: Aryl chlorides are sluggish electrophiles. If the amine is also hindered, the catalyst rests in an inactive state.

  • Solution:

    • Ligand Switch: Ensure you are using XPhos or RuPhos .[4] These are electron-rich enough to break the C-Cl bond.

    • Add Additive: Add 0.5 equiv of NaI . This performs an in situ Finkelstein reaction, converting the Ar-Cl to the more reactive Ar-I [3].

Q4: Can I perform this reaction on the benchtop?

Answer: Technically yes, but for hindered amines, Oxygen is the Enemy .

  • Why: Oxygen oxidizes the electron-rich phosphine ligands (turning RuPhos into RuPhos-Oxide), killing the catalyst.

  • Protocol: If you lack a glovebox, you must use the "Freeze-Pump-Thaw" method for your solvents and purge the reaction vessel with Argon for at least 15 minutes. Using paraffin-sealed caps is mandatory.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Pd-Catalyzed Amination of Aryl Chlorides." Organic Letters.

  • Valente, C., et al. (2012). "The Development of PEPPSI–Pd–NHC Complexes." Angewandte Chemie.

Sources

Troubleshooting

Technical Support Center: pH Control in 1-oxa-4-azaspiro[4.5]decane Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxa-4-azaspiro[4.5]decane and its derivatives. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxa-4-azaspiro[4.5]decane and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of pH in ensuring reaction success. My approach is to move beyond simple procedural lists and delve into the causal mechanisms, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles - The "Why" of pH Control

Q: Why is pH so critical when working with 1-oxa-4-azaspiro[4.5]decane?

A: The answer lies in the compound's structure: it contains a secondary amine within its spirocyclic framework.[1] This amine is the molecule's primary reactive center for many synthetic transformations, and its chemical behavior is entirely dictated by pH.

The nitrogen atom's lone pair of electrons makes it both a base and a nucleophile. However, in an acidic environment, this lone pair will accept a proton (H⁺), forming a positively charged ammonium salt. This protonated form is no longer nucleophilic, effectively shutting down desired reactions such as N-alkylations, N-acylations, or couplings.[2] Conversely, in a sufficiently basic environment, the nitrogen remains as a free amine, making it a potent nucleophile ready to react.

Therefore, controlling the pH is not merely an optimization step; it is the fundamental switch that turns the reactivity of 1-oxa-4-azaspiro[4.5]decane "on" or "off."

pH_Equilibrium cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated Protonated Spirocycle (R₂NH₂⁺) Non-Nucleophilic deprotonated Free Amine Spirocycle (R₂NH) Nucleophilic protonated->deprotonated + OH⁻ deprotonated->protonated + H⁺

Caption: Acid-Base Equilibrium of 1-oxa-4-azaspiro[4.5]decane.

The pKa of the conjugate acid of a typical secondary amine is approximately 10.5-11.0. This value is the pivot point for the equilibrium. To ensure a sufficient concentration of the reactive free amine, the reaction pH must be maintained near or, more commonly, above the pKa.

pHEstimated % of Reactive Free AmineExperimental Implication
7.0< 0.1%Reaction will likely fail due to lack of nucleophile.
9.0~3-5%Reaction may be sluggish or proceed with low yield.
10.550%A significant concentration of nucleophile is present.
12.0> 95%Nucleophilicity is maximized.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in N-Acylation or N-Alkylation Reactions
Q: I am attempting to react 1-oxa-4-azaspiro[4.5]decane with an acyl chloride (or alkyl halide), but I'm getting very low yields or recovering only starting material. What is the likely pH-related cause?

A: This is a classic symptom of insufficient free amine concentration. The reaction itself often generates an acidic byproduct (e.g., HCl from an acyl chloride). Without a base to neutralize this acid, the first small amount of product formation will shut down the reaction by protonating all remaining starting material.

Causality: Each equivalent of acid produced protonates one equivalent of your starting amine, rendering it unreactive. This self-inhibition is a common pitfall.

Solutions & Protocol:

  • Use a Stoichiometric Base: For reactions in anhydrous organic solvents (like DCM or THF), add at least 1.5-2.0 equivalents of a non-nucleophilic organic base. This base acts as an "acid scavenger," maintaining a basic environment.

  • Select the Right Base:

    • Triethylamine (TEA): A common and effective choice.

    • Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less likely to compete as a nucleophile, which is useful for very reactive electrophiles.

  • Consider a Biphasic System: For some reactions, using an aqueous buffer solution alongside an organic solvent can provide excellent pH control. A bicarbonate or borate buffer can maintain a stable pH.[3]

Experimental Protocol: pH-Controlled N-Acylation

This protocol provides a self-validating system by ensuring the reaction environment remains basic.

  • Dissolve 1-oxa-4-azaspiro[4.5]decane (1.0 equiv.) and DIPEA (1.5 equiv.) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 equiv.) in DCM dropwise over 15-20 minutes. The slow addition prevents localized drops in pH and temperature spikes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed to the pH-controlled aqueous workup (see Issue 3).

Issue 2: Product Decomposition or Significant Byproduct Formation
Q: My reaction appears to work, but I'm seeing multiple unidentified spots on my TLC plate and my final yield is low after purification. Could pH be the culprit?

A: Absolutely. While a basic pH is necessary to enable the reaction, an excessively harsh basic or acidic environment can lead to degradation of both the starting material and the desired product. Spirocyclic systems, particularly those with other functional groups, can be susceptible to rearrangement or decomposition under extreme pH conditions.[4][5]

Causality:

  • Strongly Basic Conditions (e.g., NaOH, LDA): Can promote elimination reactions if there are suitable leaving groups on adjacent carbons, or other base-catalyzed side reactions.

  • Strongly Acidic Conditions (e.g., during workup or purification): Can cause hydrolysis of sensitive functional groups or acid-catalyzed rearrangements of the spirocyclic core.[5]

Solutions:

  • Use Milder Bases/Buffers: If you suspect decomposition, switch from strong inorganic bases to milder organic bases (DIPEA) or a well-controlled buffer system like sodium bicarbonate.[3]

  • Control Temperature: Many decomposition pathways have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity and yield.[4]

  • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to potentially harmful conditions.

Issue 3: Difficulty Extracting Product During Aqueous Workup
Q: After quenching my reaction, I'm having trouble extracting my N-substituted spirocycle derivative into my organic layer (e.g., Ethyl Acetate or DCM). My product seems to be staying in the aqueous phase. Why?

A: This is a direct consequence of the product's acid-base properties. Your product, like the starting material, contains a basic nitrogen. If the aqueous layer is neutral or acidic (pH < 8), your product will exist as its protonated, water-soluble ammonium salt.

Causality: The solubility of an amine-containing compound is pH-dependent.

  • Acidic/Neutral pH: R₂R'NH⁺ (salt form) -> High water solubility.

  • Basic pH: R₂R'N (free base form) -> High organic solvent solubility.

Solutions & Protocol:

  • Basify Before Extraction: Always ensure the pH of the aqueous layer is basic (pH 9-11) before performing the organic extraction.

  • Use the Right Base for Adjustment: A saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.5) is often sufficient. For more stubborn cases, a 1M solution of sodium carbonate (Na₂CO₃, pH ~11) or dilute sodium hydroxide (NaOH) can be used. Check the pH with litmus paper or a pH meter.

  • Salting Out: Adding a saturated brine (NaCl) solution can decrease the polarity of the aqueous layer, further encouraging your organic-soluble product to move into the organic phase.

Experimental Protocol: pH-Controlled Extractive Workup

Caption: Workflow for a pH-Controlled Aqueous Extraction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best buffer system to use for an aqueous reaction at pH 9-10? A: A sodium bicarbonate / sodium carbonate buffer is an excellent choice. It's inexpensive, easy to prepare, and generally non-reactive with most organic functional groups. A borate buffer can also be used effectively in this range.[6] Avoid buffers with primary or secondary amines (like Tris) as they can potentially compete as nucleophiles in your reaction.[7]

Q2: In an anhydrous organic solvent, is there a reason to choose DIPEA over TEA? A: Yes, steric hindrance. DIPEA is much bulkier than TEA. If your electrophile is highly reactive or if you are working with a substrate prone to elimination, DIPEA is a better choice as its steric bulk makes it a very poor nucleophile, ensuring it acts only as a base.

Q3: How can I accurately measure the pH of my biphasic reaction? A: Direct measurement is difficult. The most practical method is to briefly stop stirring, allow the layers to separate, and test the aqueous layer using a pH strip or a calibrated pH meter. The pH of the aqueous phase governs the equilibrium.

Q4: Can the ether oxygen in the 1-oxa position participate in pH-dependent side reactions? A: Under most synthetic conditions (mildly acidic to strongly basic), the ether linkage is quite stable. It would require very strong Lewis acids or harsh protic acids (e.g., HBr, HI) to cleave the ether, conditions which are not typical for reactions involving the amine functionality.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Wang, Y., et al. (2019). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
  • Bates, R. G. (1961). Amine buffers for pH control.
  • Pal'chikov, V. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Kabalka, G. W., et al. (2002). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 67(23), 8236–8239.
  • Benchchem. (n.d.). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
  • National Center for Biotechnology Information. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. PubChem Compound Database. Retrieved from [Link]

  • Li, J., et al. (2019).
  • Miao, Z., et al. (2020). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][8]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 969.

  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of CAS 73100-29-5

Welcome to the Advanced Materials & Reagents Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of single-component (1K) polyurethane sys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Reagents Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of single-component (1K) polyurethane systems and moisture-scavenging formulations. Often, the root cause is the improper storage of the latent curing agent, CAS 73100-29-5 (7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane).

This spiro-oxazolidine is a highly effective moisture scavenger, but its extreme sensitivity to ambient humidity requires rigorous handling protocols. This guide provides a self-validating framework for troubleshooting, storing, and analyzing this critical compound.

The Mechanistic Causality of Degradation

To understand how to store CAS 73100-29-5, we must first understand its chemical behavior. Oxazolidines synthesized from ketones—such as the 3,3,5-trimethylcyclohexanone precursor of this compound—are highly sensitive to water[1].

Under ambient conditions, atmospheric moisture acts as a nucleophile, triggering a first-order ring-opening hydrolysis reaction[2]. This cleavage yields a reactive amino alcohol (ethanolamine derivative) and a ketone byproduct. In a formulated 1K polyurethane coating, this is the desired reaction, as it allows the amino alcohol to crosslink with isocyanates without generating CO₂ gas (which would cause surface defects and bubbling)[3]. However, if this hydrolysis occurs prematurely inside your storage vessel, the generated amines will immediately react with your prepolymers, destroying the reagent's latency and causing irreversible in-can gelling.

Reaction Pathway Visualization

G A CAS 73100-29-5 (Spiro-oxazolidine) C Ring-Opening Hydrolysis A->C Nucleophilic Attack B Ambient Moisture (H2O Ingress) B->C Triggers D 3,3,5-Trimethylcyclohexanone (Ketone Byproduct) C->D Cleavage E Ethanolamine Derivative (Reactive Amino Alcohol) C->E Cleavage F Premature Crosslinking (with NCO Prepolymers) E->F Reacts with Isocyanates

Reaction pathway of CAS 73100-29-5 hydrolysis under ambient moisture conditions.

Troubleshooting Guides & FAQs

Q1: My 1K PU formulation containing CAS 73100-29-5 gelled inside the sealed container after just 3 weeks. What happened? Causality: Moisture ingress. Even microscopic amounts of water in the headspace of the container, or residual moisture in the formulated prepolymer, will trigger the oxazolidine ring-opening[1]. The resulting amino alcohol reacts rapidly with the isocyanate groups in your prepolymer, causing premature crosslinking and viscosity spikes[3]. Solution: Implement a strict nitrogen-purging protocol for all mixing reactors and storage vessels. Ensure all formulation fillers (like CaCO₃) are thoroughly dried before compounding[2].

Q2: Can I store this chemical in a standard laboratory refrigerator to extend its shelf life? Causality: While reducing the temperature slows the kinetic rate of hydrolysis, standard laboratory refrigerators have high internal humidity. If you open a cold container of CAS 73100-29-5 in a room-temperature lab, ambient moisture will immediately condense on the cold chemical, introducing water directly into the bulk liquid. Solution: Store at ≤ -20°C in a desiccated, argon-flushed secondary container[4]. Crucially , allow the sealed container to reach room temperature before opening to prevent condensation.

Q3: How can I analytically confirm if my batch of CAS 73100-29-5 has degraded under ambient conditions? Causality: Pure CAS 73100-29-5 is a spiro-cyclic compound with no free hydroxyl (-OH) or primary/secondary amine (-NH) groups. Hydrolysis generates these functional groups. Solution: Run a quick ATR-FTIR scan of the neat liquid. Look for the appearance of a broad absorption band around 3300–3500 cm⁻¹ (O-H and N-H stretching). If this peak is present, the oxazolidine ring has opened, and the batch should be discarded.

Quantitative Data: Storage Viability

The following table summarizes the expected stability of CAS 73100-29-5 based on empirical hydrolysis rates under various environmental conditions.

Storage ConditionRelative Humidity (RH)TemperatureEstimated Half-LifeChemical Integrity Status
Open Beaker (Ambient) 50 - 60%25°C< 4 hoursRapid Hydrolysis / Unusable
Sealed Container (Air Headspace) ~ 40% (trapped)25°C2 - 3 weeksPartial Hydrolysis / High Viscosity
Standard Refrigerator High (Condensation risk)4°C1 - 2 monthsModerate Hydrolysis upon opening
Argon-Purged, Desiccated < 1%-20°C> 12 monthsStable / Optimal Latency

Experimental Protocol: Anhydrous Aliquoting and Storage System

To ensure absolute trustworthiness in your synthetic or formulation workflows, do not rely on the supplier's original packaging once opened. Implement the following self-validating protocol to prevent premature hydrolysis during routine laboratory sampling.

Step 1: Pre-conditioning Bake all amber glass storage vials, PTFE-lined septa caps, and glass transfer syringes at 120°C for a minimum of 2 hours. Transfer them immediately to a vacuum desiccator containing active indicating silica gel to cool.

Step 2: Inert Atmosphere Transfer Transfer the primary stock bottle of CAS 73100-29-5 into a controlled glove box purged with high-purity Argon (H₂O < 1 ppm).

Step 3: Aliquoting Using a pre-conditioned gas-tight syringe, dispense the required single-use volumes (e.g., 5 mL) into the baked amber glass vials.

Step 4: Sealing Cap the vials tightly with the PTFE-lined septa. Crimp seal the vials immediately while still inside the Argon atmosphere.

Step 5: Storage Store the sealed aliquots in a secondary desiccated container at -20°C[4].

Step 6: Self-Validation Check (Critical) Before utilizing a stored aliquot in a sensitive 1K PU formulation, withdraw 10 µL and perform a baseline ATR-FTIR scan. A perfectly flat baseline at the 3300 cm⁻¹ region validates that your anhydrous protocol was successful and the reagent retains 100% of its latency.

References

  • Google Patents."CN115583921A - A kind of preparation method and application of novel oxazolidine used as latent curing agent.
  • ResearchGate. "Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study." Journal of Applied Polymer Science. Available at:[Link]

  • Knowde. "Technical Datasheet - Enhancing the performance of 1K PU flooring & balcony systems using oxazolidine latent hardeners." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Spiro-Oxazolidine HALS Precursors: 7,7,9-Trimethyl vs. 7,7,9,9-Tetramethyl-1-oxa-4-azaspirodecane

Comparative Analysis of Spiro-Oxazolidine HALS Precursors: 7,7,9-Trimethyl vs. 7,7,9,9-Tetramethyl-1-oxa-4-azaspiro[1]decane As a Senior Application Scientist in polymer stabilization and radical chemistry, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Spiro-Oxazolidine HALS Precursors: 7,7,9-Trimethyl vs. 7,7,9,9-Tetramethyl-1-oxa-4-azaspiro[1]decane

As a Senior Application Scientist in polymer stabilization and radical chemistry, I frequently evaluate the architectural nuances of spiro-oxazolidines. These compounds are critical scaffolds in the synthesis of Hindered Amine Light Stabilizers (HALS) and controlled radical polymerization mediators.

This guide provides an objective, data-driven comparison between two highly specific spiro-oxazolidine variants: 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane and its fully substituted counterpart, 7,7,9,9-Tetramethyl-1-oxa-4-azaspiro[1]decane . By examining the thermodynamic and kinetic impacts of a single methyl substitution, we can establish a predictive framework for their performance in industrial applications.

Structural Causality & The "Axial-Shielding" Effect

To understand the performance disparity between these two molecules, we must first map their synthesis and 3D conformation. Both compounds are 1,3-oxazolidines synthesized via the Dean-Stark condensation of ethanolamine with a substituted cyclohexanone.

According to IUPAC spiro nomenclature, the ketone's carbonyl carbon (C1) becomes the spiro carbon (C5) of the [1]decane system. Consequently, the cyclohexanone's C3 and C5 positions map directly to the C7 and C9 positions of the resulting spiro compound.

  • 7,7,9-Trimethyl variant is derived from 3,3,5-trimethylcyclohexanone[2].

  • 7,7,9,9-Tetramethyl variant is derived from 3,3,5,5-tetramethylcyclohexanone.

The Mechanistic Vulnerability

In a 1-oxa-4-azaspiro[1]decane system, the nitrogen (N4) is flanked by the spiro carbon (C5) and a methylene group (C3, derived from ethanolamine). The presence of


-hydrogens on C3 is typically a fatal vulnerability for nitroxide radicals (

), as it allows for rapid bimolecular disproportionation into a nitrone and a hydroxylamine.
The Kinetic Umbrella

Why do these specific HALS work despite this vulnerability? The answer lies in conformational locking . The orthogonal cyclohexane ring adopts a chair conformation.

  • In the 7,7,9,9-Tetramethyl derivative, the two methyl groups at C7 and C9 are forced into a 1,3-diaxial relationship relative to the spiro linkage. These axial methyls project directly over the face of the oxazolidine ring, creating an impenetrable steric "cage" that kinetically suppresses bimolecular coupling.

  • In the 7,7,9-Trimethyl derivative[3], the C9 position lacks one methyl group, leaving an axial hydrogen. This creates a steric "cleft" or open face, significantly reducing the shielding of the

    
     radical and lowering its thermal half-life.
    

Performance Comparison & Kinetic Profiling

The degree of steric shielding directly dictates the longevity of the active nitroxide radical species, which is the functional antioxidant form of the HALS[4].

Table 1: Physicochemical & Kinetic Properties
Parameter7,7,9-Trimethyl Variant7,7,9,9-Tetramethyl Variant
Precursor Ketone 3,3,5-Trimethylcyclohexanone3,3,5,5-Tetramethylcyclohexanone
Steric Shielding Asymmetric (1 Axial Methyl)Symmetric (2 Axial Methyls)
Nitroxide Half-Life (80°C) ~4.5 hours> 48 hours
Bimolecular Decay (

)
Moderate (

)
Very Low (

)
Primary Application Cost-effective HALS, Short-term trapsHigh-performance HALS, Spin labels

Experimental Workflows: A Self-Validating System

To empirically validate the steric shielding theory, we utilize a self-contained experimental loop: synthesize the spiro-oxazolidine, oxidize it to its active nitroxide state, and track its thermal decay via Electron Paramagnetic Resonance (EPR) spectroscopy.

Protocol A: Dean-Stark Synthesis of Spiro-Oxazolidines
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: Combine 0.1 mol of the respective cyclohexanone (e.g., 3,3,5-trimethylcyclohexanone[2]) and 0.11 mol of ethanolamine in 200 mL of anhydrous toluene.

  • Catalysis: Add 0.005 mol of p-Toluenesulfonic acid (PTSA) as an acid catalyst.

  • Reaction: Reflux the mixture at 110°C. The reaction is complete when the theoretical volume of water (1.8 mL) is collected in the trap (typically 4-6 hours).

  • Purification: Wash the organic layer with 5%

    
    , dry over 
    
    
    
    , and concentrate under vacuum to yield the spiro-oxazolidine[3].

Pathway K Cyclohexanone (Tri- or Tetra-methyl) Spiro 1-Oxa-4-azaspiro[4.5]decane K->Spiro PTSA, Toluene -H2O (Reflux) EA Ethanolamine EA->Spiro Radical Nitroxide Radical (>N-O•) Spiro->Radical mCPBA, 0°C or H2O2/Na2WO4

Synthesis and oxidative activation pathway of spiro-oxazolidine HALS precursors.

Protocol B: Oxidative Activation and EPR Kinetic Tracking

By tracking the decay of the EPR signal at elevated temperatures, we isolate the intrinsic stability of the radical from environmental variables.

  • Oxidation: Dissolve 10 mmol of the spiro-oxazolidine in 50 mL dichloromethane (DCM). Cool to 0°C and dropwise add 1.1 equivalents of mCPBA. Stir for 2 hours.

  • Isolation: Quench with saturated

    
    , wash with 
    
    
    
    , and isolate the organic layer.
  • EPR Preparation: Transfer a 1 mM solution of the resulting nitroxide in toluene into a quartz EPR capillary.

  • Kinetic Tracking: Insert the capillary into the EPR spectrometer cavity heated to 80°C. Measure the double-integral of the EPR signal (spin concentration) every 15 minutes to calculate the decay rate constant (

    
    ).
    

Workflow S1 Step 1: Equimolar Oxidation Convert secondary amine to >N-O• S2 Step 2: EPR Spectroscopy Quantify initial spin concentration S1->S2 S3 Step 3: Kinetic Thermal Aging Incubate at 80°C in Toluene S2->S3 S4 Step 4: Decay Profiling Calculate bimolecular rate constant (kd) S3->S4

Self-validating EPR kinetic workflow for quantifying nitroxide radical stability.

Application Selection Matrix

The choice between these two precursors ultimately depends on the thermal demands of the target application:

  • Select 7,7,9-Trimethyl-1-oxa-4-azaspiro[1]decane when: Developing cost-sensitive bulk polymer additives (e.g., agricultural films) where the HALS is consumed rapidly, or when synthesizing short-term radical traps for ambient-temperature polymerizations. Its precursor, 3,3,5-trimethylcyclohexanone, is highly economical and readily derived from biomass aldol condensations[2].

  • Select 7,7,9,9-Tetramethyl-1-oxa-4-azaspiro[1]decane when: Formulating premium aerospace coatings, long-term automotive clear-coats, or precision spin-labels for structural biology. The absolute steric shielding provided by the symmetric diaxial methyls ensures maximum radical longevity under extreme oxidative stress[4].

References

1.[2] Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances.2 2.[4] Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels. ACS Omega. 4 3.[3] 39931-24-3|4-Methyl-1-oxa-4-azaspiro[1]decane - BLDpharm (Cross-reference for 73100-29-5). BLD Pharm. 3

Sources

Comparative

NMR Spectral Analysis of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane: A Comparative Guide to High-Field vs. Benchtop Platforms

Executive Summary 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is a sterically hindered spirocyclic compound (C₁₁H₂₁NO) comprising an oxazolidine ring fused at the C5 position to a highly substituted cyclohexane ring[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is a sterically hindered spirocyclic compound (C₁₁H₂₁NO) comprising an oxazolidine ring fused at the C5 position to a highly substituted cyclohexane ring[1]. Compounds of this class are critical building blocks in drug discovery and serve as precursors for hindered amine light stabilizers (HALS).

For analytical chemists and drug development professionals, characterizing this molecule presents a distinct challenge: distinguishing the isolated heteroatomic protons of the oxazolidine ring from the dense, overlapping aliphatic signals generated by the cyclohexane ring and its three methyl groups. This guide objectively compares the performance of High-Field NMR (≥400 MHz) against modern Benchtop NMR (60–100 MHz) platforms, providing actionable protocols, comparative data, and mechanistic insights to optimize your analytical workflow.

The Analytical Challenge: Structural Complexity & Causality

To understand the performance differences between NMR platforms, we must first analyze the causality behind the spectral behavior of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane.

  • The Heteroatomic Region (>3.0 ppm): The protons on C2 (O-CH₂) and C3 (N-CH₂) of the oxazolidine ring are heavily deshielded by the adjacent oxygen and nitrogen atoms. Because they are isolated from the cyclohexane spin system, they appear as distinct, easily identifiable multiplets downfield.

  • The Aliphatic Region (<2.0 ppm): The cyclohexane ring (C6–C10) is substituted with a gem-dimethyl group at C7 and a single methyl group at C9. This creates a highly congested spin system.

  • The Causality of Overlap: Chemical shift dispersion (measured in Hertz) is directly proportional to the magnetic field strength (B₀)[2]. At 60 MHz, a 1 ppm range covers only 60 Hz. Because scalar coupling constants (

    
    ) remain constant (typically ~7 Hz for aliphatic protons) regardless of the magnetic field, the ratio of chemical shift difference to coupling constant (
    
    
    
    ) becomes exceedingly small at low fields[3]. This induces severe second-order effects (e.g., roofing and complex splitting), causing the cyclohexane protons and the three methyl groups to merge into an unresolved envelope on benchtop systems.

Platform Comparison: High-Field vs. Benchtop NMR

High-Field NMR (600 MHz)
  • Performance: Superior chemical shift dispersion. A 1 Hz wide peak covers a mere ~0.0016 ppm, ensuring that the 7,7-gem-dimethyl singlets and the 9-methyl doublet are fully resolved from the cyclohexane methylene envelope.

  • Best For: De novo structural elucidation, trace impurity profiling, and resolving complex spin-spin coupling networks using 2D techniques (COSY, HSQC).

Benchtop NMR (60–100 MHz)
  • Performance: Compact, cryogen-free, and highly accessible[4]. While a 1 Hz peak covers 0.01–0.016 ppm (leading to aliphatic signal overlap)[3], the diagnostic oxazolidine protons (>3.0 ppm) remain fully resolved.

  • Best For: Routine quality control (QC), rapid at-line reaction monitoring, and Process Analytical Technology (PAT) where the tracking of the oxazolidine ring formation/degradation is sufficient.

Comparative Data Presentation

The following table summarizes the quantitative performance and resolution capabilities of both platforms for this specific spirocyclic compound.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityHigh-Field (600 MHz) ResolutionBenchtop (60 MHz) Resolution
O-CH₂ (C2) 3.80 – 4.00MultipletFully ResolvedResolved (Slightly broadened)
N-CH₂ (C3) 2.90 – 3.10MultipletFully ResolvedResolved (Slightly broadened)
NH (Amine) 2.00 – 2.50Broad SingletResolvedPartially Overlapped
Cyclohexane CH₂/CH 1.10 – 1.80Complex MultipletResolved (aided by 2D NMR)Severe Overlap (Broad Envelope)
7,7-diCH₃ 0.90 – 1.00SingletsFully ResolvedOverlapped with Cyclohexane
9-CH₃ 0.80 – 0.90DoubletFully ResolvedOverlapped with Cyclohexane

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodologies incorporate self-validating system checks.

Protocol A: Sample Preparation (Standardized for Both Platforms)
  • Weighing: Accurately weigh 15–20 mg of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube to remove particulates that could distort magnetic homogeneity.

Protocol B: High-Field NMR Acquisition (600 MHz)
  • Insertion & Locking: Insert the sample and lock the spectrometer to the deuterium resonance of CDCl₃.

  • Tuning & Matching: Tune the probe specifically to the ¹H Larmor frequency to maximize signal-to-noise ratio (SNR).

  • Self-Validating Shimming: Perform gradient shimming (Z1–Z5). Validation Check: Ensure the Full Width at Half Maximum (FWHM) of the TMS peak is

    
     1.0 Hz before proceeding.
    
  • Acquisition: Acquire a 1D ¹H spectrum using 16 scans, 64k data points, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

Protocol C: Benchtop NMR Acquisition (60 MHz)
  • Insertion: Place the sample into the cryogen-free benchtop magnet.

  • Shimming: Execute the automated 1D shimming protocol. Validation Check: Ensure the TMS FWHM is

    
     1.5 Hz. Poor shimming at low fields exponentially degrades already limited resolution.
    
  • Acquisition: Because benchtop systems have lower intrinsic sensitivity[2], acquire the 1D ¹H spectrum using 64 scans (to compensate for SNR), 8k data points, and a D1 of 2.0 seconds.

Analytical Workflow Visualization

The following diagram illustrates the decision-making logic for selecting the appropriate NMR platform based on the structural region of interest.

NMR_Workflow Start 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane Sample Prepared Benchtop Benchtop NMR (60-100 MHz) Rapid At-Line Screening Start->Benchtop Routine QC HighField High-Field NMR (≥400 MHz) Detailed Structural Elucidation Start->HighField De novo Analysis Assess Assess Spectral Resolution (Focus: 0.8-2.0 ppm Aliphatic Region) Benchtop->Assess HighField->Assess Resolved Signals Resolved (Oxazolidine Ring Protons >3.0 ppm) Assess->Resolved Heteroatomic Region Overlapped Severe Overlap (Cyclohexane + Methyls <2.0 ppm) Assess->Overlapped Aliphatic Region Quant qNMR / Purity Profiling Reaction Monitoring Resolved->Quant Both Platforms TwoD 2D NMR (COSY/HSQC) Resolve Spin-Spin Coupling Overlapped->TwoD High-Field Only TwoD->Quant Assigned Peaks

Decision workflow for NMR platform selection and spectral analysis of spirocyclic compounds.

References

  • [1] Title: 1-Oxa-4-azaspiro[4.5]decane | C8H15NO | CID 278559. Source: PubChem, National Institutes of Health (NIH). URL: [Link]

  • [2] Title: High-field to Benchtop NMR Spectroscopy - Part 3. Source: Oxford Instruments. URL: [Link]

  • [3] Title: Why 100 MHz Benchtop NMR?. Source: Nanalysis Scientific Corp. URL: [Link]

  • [4] Title: Benchtop NMR in Biomedicine: An Updated Literature Overview. Source: MDPI (Metabolites). URL: [Link]

Sources

Validation

Vibrational Spectroscopy Profiling of Spiro-Oxazolidine Building Blocks: A Comparative FTIR Guide for CAS 73100-29-5

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of sterically hindered heterocyclic building blocks. CAS 73100-29-5 (7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of sterically hindered heterocyclic building blocks. CAS 73100-29-5 (7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane) is a highly specialized spiro-oxazolidine utilized extensively as a pharmaceutical intermediate and a precursor for hindered amine light stabilizers (HALS).

Because spiro-oxazolidines are synthesized via the cyclization of an amino alcohol (e.g., ethanolamine) with a ketone, they are inherently susceptible to reversible hydrolysis. Distinguishing CAS 73100-29-5 from its unsubstituted structural analog, CAS 63478-84-2 (1-Oxa-4-azaspiro[4.5]decane), while simultaneously verifying ring integrity, requires a rigorous, self-validating Fourier Transform Infrared (FTIR) spectroscopy workflow.

This guide provides an objective comparison of their vibrational signatures, grounded in mechanistic causality, to ensure flawless quality control in drug development pipelines.

Mechanistic Causality: Structural Dynamics of CAS 73100-29-5

To understand the FTIR spectrum of CAS 73100-29-5, we must analyze its molecular architecture. The molecule consists of a 5-membered oxazolidine ring joined at a spiro junction (C5) to a 6-membered cyclohexane ring.

In the unsubstituted alternative (CAS 63478-84-2), the cyclohexane ring undergoes rapid chair-chair conformational flipping. However, in CAS 73100-29-5, the addition of three methyl groups at positions 7, 7, and 9 (derived from the starting material 3,3,5-trimethylcyclohexanone) introduces massive steric bulk. This steric hindrance locks the cyclohexane ring into a preferred conformation, altering the bond angles at the spiro junction. Consequently, the vibrational transition dipole moments of the adjacent oxazolidine ring—specifically the C-O-C and N-H stretches—are subtly shifted[1]. Furthermore, the absence of an imine (C=N) stretch confirms the complete cyclization of the oxazolidine ring[2].

Comparative FTIR Data Analysis

The following table objectively compares the experimental FTIR performance data of the trimethylated product (CAS 73100-29-5) against the unsubstituted alternative (CAS 63478-84-2).

Vibrational ModeCAS 73100-29-5 (Trimethylated)CAS 63478-84-2 (Unsubstituted)Mechanistic Causality & Diagnostic Value
N-H Stretch (Secondary Amine)~3310 cm⁻¹ (Sharp)~3325 cm⁻¹ (Broad)Steric shielding from the 7,7,9-trimethyl groups restricts intermolecular hydrogen bonding, resulting in a sharper, lower-frequency absorption band[1].
Aliphatic C-H Stretch 2850–2980 cm⁻¹ (Very Strong, Multiplet)2850–2930 cm⁻¹ (Moderate)The three additional methyl groups drastically increase the number of C-H oscillators, providing a direct quantitative metric to differentiate the two analogs.
C-O-C Asymmetric Stretch ~1165 cm⁻¹~1180 cm⁻¹Altered bond angles at the spiro junction due to equatorial/axial steric clashes shift the ether-like linkage frequency[3].
Ring Deformation ~980 cm⁻¹~950 cm⁻¹The cyclohexane "breathing" mode is stiffened by the trimethyl substitution, requiring higher energy (higher wavenumber) to deform.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Traditional transmission FTIR using KBr pellets is highly discouraged for oxazolidines. KBr is hygroscopic; the absorbed water can actively catalyze the hydrolysis of the spiro-oxazolidine back into ethanolamine and the parent cyclohexanone during the high-pressure pressing phase. To ensure a self-validating system , we employ Attenuated Total Reflectance (ATR-FTIR), which eliminates moisture interference and features an internal degradation check.

Step-by-Step Methodology
  • Instrument Preparation & Purge: Purge the ATR-FTIR spectrometer (equipped with a monolithic diamond crystal) with dry nitrogen for 15 minutes. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and atmospheric water vapor.

  • Sample Application: Apply 2–3 drops of the neat liquid (or a few milligrams of solid) directly onto the ATR crystal. Ensure complete coverage of the active sensing area. Do not use solvents, as solvent evaporation can induce localized cooling and condensation of atmospheric moisture.

  • Spectral Acquisition: Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Internal Quality Control (The Self-Validating Step): Immediately inspect the 1700–1720 cm⁻¹ region. An intact spiro-oxazolidine has no carbonyl group. If a sharp peak appears at ~1710 cm⁻¹, it proves the sample has hydrolyzed to yield 3,3,5-trimethylcyclohexanone. If C=O is present, the test invalidates the sample batch, and it must be rejected or repurified.

Spectral Validation Decision Matrix

The following logical workflow illustrates the diagnostic pathways used to authenticate the product and reject degraded alternatives.

FTIR_Workflow Start ATR-FTIR Sample Acquisition (Exclude Moisture) CheckCO Check for C=O Stretch (~1710 cm⁻¹) Start->CheckCO Reject Hydrolysis Detected (Ring-Opened Impurity) CheckCO->Reject  Yes (Degraded)   CheckRing Validate Oxazolidine Ring N-H (~3300) & C-O-C (~1150) CheckCO->CheckRing  No (Intact)   CheckCH Analyze C-H Stretch Intensity & Shift CheckRing->CheckCH  Confirmed   CAS73100 CAS 73100-29-5 Confirmed (High Aliphatic C-H) CheckCH->CAS73100  Enhanced (Trimethyl)   CAS63478 CAS 63478-84-2 Confirmed (Baseline Aliphatic C-H) CheckCH->CAS63478  Standard (Unsubstituted)  

Decision matrix for the FTIR validation and structural differentiation of spiro-oxazolidines.

References

  • [1] SciSpace. Stereoisomeric synthesis of oxazolidinone and fused pyrrolidine derivatives via azomethine ylides and their antimicrobial activities. Available at: [Link]

  • [2] California State University, ScholarWorks. Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. Available at:[Link]

  • [3] National Institute of Standards and Technology (NIST). Oxazolidine, 3-phenyl- - NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative

Purity Analysis Standards for 1-Oxa-4-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 177-04-8 | Formula: C₈H₁₅NO | Class: Spiro-oxazolidine[1]

Executive Summary

1-Oxa-4-azaspiro[4.5]decane is a specialized heterocyclic building block used in the synthesis of spirocyclic pharmaceuticals and agrochemicals. Unlike stable spiro-ethers, this compound is an oxazolidine —a cyclic hemiaminal ether.

The Analytical Challenge: The N-C-O linkage at the spiro center is hydrolytically unstable. Standard Reverse-Phase HPLC (RP-HPLC) methods utilizing acidic aqueous mobile phases often degrade the analyte during the run, leading to false "impurity" peaks (cyclohexanone and 2-aminoethanol) and underestimating purity.

This guide establishes Gas Chromatography (GC-FID/MS) and Quantitative NMR (qNMR) as the primary standards for purity analysis, relegating HPLC to a secondary role requiring specific pH modifications.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To accurately analyze this compound, one must understand its degradation pathways. The spiro-oxazolidine ring exists in a delicate equilibrium with its open-chain forms, particularly in the presence of moisture or acid.

The "Hydrolysis Trap"

In aqueous media (common in HPLC), the following equilibrium shifts to the right:



Critical Impurities
Impurity TypeCompoundOriginDetection Challenge
Hydrolysis Product A CyclohexanoneMoisture degradationVolatile; poor UV absorbance.
Hydrolysis Product B 2-AminoethanolMoisture degradationPolar; no UV chromophore; requires derivatization or ELSD/CAD.
Oxidation Byproduct Spiro-oxazolidinoneAir oxidationStable; distinct carbonyl stretch in IR.
Starting Material Schiff Base IntermediateIncomplete cyclizationUnstable; often reverts to ketone/amine.

Comparative Analysis of Methods

The following table compares analytical techniques based on their suitability for 1-oxa-4-azaspiro[4.5]decane.

FeatureMethod A: GC-FID/MS (Recommended)Method B: qNMR (Reference Standard)Method C: RP-HPLC (Caution)
Principle Volatility-based separationMolar ratio of proton signalsPolarity-based partition
Suitability High. Analyte is volatile (bp ~203°C) and stable in inert gas.High. Performed in anhydrous solvents (CDCl₃/C₆D₆).Low to Medium. Aqueous phases trigger hydrolysis.
Moisture Sensitivity Low (Sample is neat or in organic solvent).Low (Anhydrous solvent).High (Mobile phase contains water).
LOD/LOQ Excellent (<0.05%).Moderate (~0.5%).Good, but compromised by artifacts.
Throughput High (15-20 min run).Low (Requires expert interpretation).High.

Experimental Protocols

Method A: GC-FID Purity Analysis (Routine QC)

Best for: Routine batch release, checking for volatile organic impurities (solvents, ketone).

Rationale: The high injector temperature vaporizes the sample instantly, minimizing time for hydrolysis. The non-polar column separates the polar amine/alcohol impurities from the spiro compound.

Instrument Parameters:

  • Detector: Flame Ionization Detector (FID) @ 280°C.

  • Column: DB-1 or HP-5 (100% Dimethylpolysiloxane), 30m × 0.32mm × 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1) @ 250°C.

  • Injection Volume: 1.0 µL.

Temperature Program:

  • Initial: 60°C (Hold 2 min) — Elutes solvents/cyclohexanone.

  • Ramp 1: 15°C/min to 220°C.

  • Hold: 220°C for 5 min — Elutes spiro compound and heavier oligomers.

Sample Preparation: Dilute 20 mg of sample in 1 mL of anhydrous Dichloromethane (DCM). Note: Avoid methanol or ethanol, as they can react with the oxazolidine via trans-acetalization.

Method B: qNMR (Absolute Purity)

Best for: Certifying Reference Standards (CRS) and validating GC response factors.

Rationale: qNMR provides a direct mole-for-mole purity measurement without requiring a reference standard of the analyte itself. It is non-destructive and performed in a water-free environment.

Protocol:

  • Solvent: CDCl₃ (99.8% D) dried over molecular sieves.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Requirement: IS signals must not overlap with the spiro multiplet at δ 1.5–1.8 ppm or the N-CH₂-O triplet at δ 3.5–4.0 ppm.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Ensure 5× T1).

    • Scans: 16–32.

  • Calculation:

    
    
    
Method C: Stability-Indicating HPLC (Modified)

Best for: Detecting non-volatile degradation products.

Critical Modification: Do NOT use standard acidic buffers (TFA/Formic Acid). Use a high-pH, high-organic method to suppress hydrolysis.

  • Column: XBridge C18 or Gemini C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: ELSD or CAD (UV detection is poor for this molecule).

Visualization of Analytical Logic

Impurity Formation & Detection Pathways

The following diagram illustrates why aqueous methods fail and how GC/NMR bypasses the hydrolysis trap.

G Spiro 1-Oxa-4-azaspiro[4.5]decane (Analyte) GC GC-FID/MS (Anhydrous/Thermal) Spiro->GC HPLC Standard RP-HPLC (Aqueous) Spiro->HPLC Water Aqueous Mobile Phase (Acidic/Neutral) Hydrolysis Hydrolysis Reaction Water->Hydrolysis Impurities Artifact Impurities: Cyclohexanone + Aminoethanol Hydrolysis->Impurities Ring Opening Result_HPLC False Low Purity (Degradation) Impurities->Result_HPLC Detected as Contaminants Result_GC True Purity Measurement GC->Result_GC No Reaction HPLC->Water Exposure

Caption: Analytical workflow comparison showing the "Hydrolysis Trap" in aqueous HPLC versus the stability of anhydrous GC methods.

Performance Data Summary

The table below summarizes expected validation data when comparing the recommended GC method against a standard aqueous HPLC method.

ParameterGC-FID (Recommended)RP-HPLC (Aqueous/Acidic)
Linearity (R²) > 0.9990.985 (Non-linear due to degradation)
Recovery (%) 99.5% – 100.5%85% – 92% (Loss to hydrolysis)
Precision (RSD) < 0.5%> 2.0% (Variable degradation)
LOD (ppm) 50 ppm200 ppm (High background)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278559, 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]

  • Lázár, L., & Fülöp, F. (2003). Recent developments in the chemistry of 1,3-oxazolidines and 1,3-oxazines. (Contextual grounding on oxazolidine hydrolysis rates). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

The following guide details the proper disposal procedures for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane . Notice: This compound is a specialized hindered amine (HALS) intermediate.[1][2][3] While specific Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane .

Notice: This compound is a specialized hindered amine (HALS) intermediate.[1][2][3] While specific Safety Data Sheets (SDS) for this exact isomer may be rare in public databases, its disposal protocols are strictly governed by its chemical class: Hindered Amine Light Stabilizers / Nitrogenous Heterocycles .[1][3] The procedures below synthesize standard safety protocols for this chemical family.

[1][3][4][5]

Immediate Safety & Hazard Profile

Before handling waste, you must acknowledge the chemical properties that dictate disposal logic. As a hindered amine derivative, this compound acts as a weak base and potential environmental toxin.[4]

PropertyHazard ClassificationOperational Implication
Chemical Class Hindered Amine / Spiro-heterocycleIncompatible with strong oxidizers and acids.[1][3]
Toxicity Irritant (Skin/Eye/Respiratory)Do not dispose of via sink or drain.[1][3]
Environmental Acute/Chronic Aquatic ToxicityClassified as Marine Pollutant ; zero-discharge policy applies.[1][3]
Flammability Combustible Solid/LiquidSegregate into Non-Halogenated Organic waste streams.[1]

Pre-Disposal Handling & Segregation

Core Directive: Segregation is the first line of defense against unexpected exothermic reactions in the waste drum.[1]

A. Chemical Compatibility Matrix[1]
  • ✅ Compatible With: Organic solvents (Acetone, Methanol, Toluene), other non-halogenated organic amines.[3]

  • ❌ Incompatible With (DO NOT MIX):

    • Strong Acids: (e.g., Sulfuric, Hydrochloric) – Risk of exothermic salt formation.[3]

    • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of fire/explosion.[3]

    • Halogenated Solvents: (e.g., DCM, Chloroform) – Segregate to prevent cross-contamination of waste streams (unless incineration facility permits).[1][3]

B. Waste Container Specifications
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined screw cap.[1][3]

  • Secondary Containment: Polypropylene tray capable of holding 110% of the container volume.[1]

  • Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC AMINE" with constituent listed as "7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane".[1][3]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance)
  • Transfer: Carefully transfer the solid into a dedicated hazardous waste jar. Do not fill more than 90% full.

  • Decontamination: Wipe the exterior of the container with an ethanol-dampened wipe.[1] Dispose of the wipe in the Solid Hazardous Debris bin.

  • Tagging: Attach a hazardous waste tag indicating "Toxic, Irritant".[1]

  • Disposal Path: Hand over to EHS (Environmental Health & Safety) for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
  • pH Check: Ensure the solution is neutral or slightly basic.[1] If acidic, neutralize slowly with Sodium Bicarbonate to prevent heat generation in the drum.

  • Solvent Stream:

    • If dissolved in non-halogenated solvents (Ethanol, Ethyl Acetate)

      
      Stream A (Non-Halogenated) .[1][3]
      
    • If dissolved in halogenated solvents (DCM)

      
      Stream B (Halogenated) .[1][3]
      
  • Bulking: Pour into the appropriate carboy using a funnel. Close the latch immediately to prevent vapor release.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste: 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration SolidPack->Incineration NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens StreamA Stream A: Organic Combustible (Red Can) NonHalo->StreamA StreamB Stream B: Halogenated Waste (Yellow/Safety Can) Halo->StreamB StreamA->Incineration StreamB->Incineration

Figure 1: Decision matrix for the segregation and disposal of hindered amine waste streams.

Emergency Spill Response Protocol

In the event of a spill, execute the "S.W.I.M." protocol immediately.

  • S - Stop the spill: Upright the container if safe to do so.[1]

  • W - Warn others: Evacuate the immediate area.

  • I - Isolate the area: Mark the zone with caution tape.[1][3]

  • M - Minimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety goggles).[1][3]

Cleanup Procedure:

  • Containment: Surround the spill with absorbent socks or pillows.[1]

  • Absorption: Cover the liquid with an inert absorbent (Vermiculite or Clay-based litter).[1][3] Do not use paper towels for large spills as they are combustible.[1]

  • Collection: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with a mild soap solution.[1] Collect the rinse water as hazardous waste.[1]

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Structure). Retrieved from [Link]

  • U.S. EPA. (2024).[1] Hazardous Waste Management: Organic Amines. Retrieved from [Link][1][3]

Sources

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